Methyltetrazine-PEG4-aldehyde
Description
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Structure
2D Structure
Properties
Molecular Formula |
C29H36N6O7 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
4-formyl-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C29H36N6O7/c1-22-32-34-28(35-33-22)25-6-2-23(3-7-25)20-31-27(37)10-12-39-14-16-41-18-19-42-17-15-40-13-11-30-29(38)26-8-4-24(21-36)5-9-26/h2-9,21H,10-20H2,1H3,(H,30,38)(H,31,37) |
InChI Key |
AIEXSBMLTZDYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Methyltetrazine-PEG4-aldehyde Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Methyltetrazine-PEG4-aldehyde, detailing its chemical structure, dual-mode mechanism of action, and applications in bioconjugation. The information herein is intended to equip researchers with the foundational knowledge required for the successful implementation of this versatile molecule in their experimental workflows, from targeted drug delivery to advanced molecular imaging.
Core Structure and Functional Components
This compound is a powerful crosslinker comprised of three essential components:
-
Methyltetrazine (Me-Tz) : This nitrogen-rich heterocyclic ring is the bioorthogonal reactive group. It participates in exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. The methyl group provides a balance of high reactivity and enhanced stability in aqueous environments compared to unsubstituted tetrazines[1][2].
-
Polyethylene (B3416737) Glycol (PEG4) : The four-unit polyethylene glycol chain acts as a hydrophilic spacer. This feature increases the water solubility of the molecule and the resulting conjugate, minimizes steric hindrance between the conjugated molecules, and can reduce aggregation of labeled proteins[3][4][5].
-
Aldehyde Group : This functional group provides a versatile handle for the covalent attachment to molecules containing primary amines, hydrazides, or oxyamines through the formation of a Schiff base or oxime/hydrazone linkage[3][6].
This dual functionality allows for a two-step sequential or orthogonal conjugation strategy, making it a valuable tool in the precise assembly of complex biomolecular constructs[3].
Mechanism of Action: A Dual-Mode Reactivity
The utility of this compound lies in its two distinct and chemically orthogonal reaction mechanisms.
The primary and most notable mechanism is the IEDDA reaction, a cornerstone of bioorthogonal click chemistry[7][8]. This reaction occurs between the electron-deficient methyltetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative[4][7][9].
The process is a [4+2] cycloaddition, which is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion[1][10]. This reaction is renowned for its biocompatibility, proceeding rapidly under mild, catalyst-free conditions, and its high specificity, showing no cross-reactivity with other biological functional groups[2][4][10].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. medium.com [medium.com]
- 6. Tetrazine-PEG4-aldehyde | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 10. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to the Reaction of Methyltetrazine-PEG4-aldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between Methyltetrazine-PEG4-aldehyde and primary amines. This bifunctional linker is a cornerstone in modern bioconjugation, enabling the precise assembly of complex biomolecular architectures for applications ranging from targeted drug delivery and advanced imaging to the development of novel diagnostics.
This compound possesses two key reactive functionalities: a methyltetrazine moiety for bioorthogonal "click" chemistry and an aldehyde group for covalent linkage to primary amines.[1] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance, facilitating efficient conjugation in biological systems.[1]
Reaction Mechanisms with Primary Amines
The aldehyde group of this compound reacts with primary amines through two primary, well-established pathways: Schiff base formation and reductive amination. The choice between these pathways dictates the stability and reversibility of the resulting linkage.
Schiff Base Formation
The initial reaction between the aldehyde and a primary amine is a condensation reaction that forms a Schiff base, characterized by a carbon-nitrogen double bond (imine). This reaction is reversible and involves the elimination of a water molecule.[2][3]
The formation of a Schiff base is a two-step process:
-
Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then dehydrated, typically under mildly acidic conditions, to form the stable imine.
The stability of the resulting imine bond is influenced by several factors, including the electronic and steric properties of the amine and aldehyde, as well as the pH of the reaction medium. While aromatic aldehydes tend to form more stable Schiff bases, those formed from aliphatic aldehydes can be susceptible to hydrolysis.
Reductive Amination
To form a more stable and irreversible linkage, the Schiff base intermediate can be reduced in situ to a secondary amine. This two-step, one-pot process is known as reductive amination.[2][3]
The process involves:
-
Schiff Base Formation: As described above, the aldehyde and primary amine react to form an imine.
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond to a stable secondary amine linkage.[2][3] Sodium cyanoborohydride is a preferred reagent as it is stable at neutral pH and selectively reduces the protonated Schiff base without significantly reducing the starting aldehyde.
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with primary amines is not extensively published, data from analogous reactions with other PEG-aldehyde linkers provides valuable insights into expected reaction parameters and efficiencies. The following table summarizes typical conditions and outcomes for such bioconjugation reactions.
| Parameter | Schiff Base Formation | Reductive Amination | Notes |
| pH | Optimal around 4-6 | Optimal around 6.5-7.5 | Schiff base formation is favored under slightly acidic conditions, while the reduction step is more efficient at neutral pH.[3][4][5] A compromise pH is often used for one-pot reductive amination. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) or 4°C | Reactions can be performed at 4°C overnight to minimize potential side reactions or protein denaturation.[2][3] |
| Reaction Time | 30 minutes to 2 hours | 2 to 24 hours | The initial Schiff base formation is relatively rapid, while the subsequent reduction requires a longer incubation period.[2][3] |
| Molar Excess of Aldehyde | 10- to 50-fold molar excess | 10- to 50-fold molar excess | A molar excess of the PEG-aldehyde linker is typically used to drive the reaction to completion.[2] |
| Reducing Agent | Not applicable | Sodium Cyanoborohydride (NaBH₃CN) | Typical final concentration of 20-50 mM.[2][3] |
| Typical Yields | Variable (equilibrium) | 65-95% | Yields are dependent on the specific reactants and reaction conditions.[3][6] |
| Linkage Stability | Reversible (hydrolytically labile) | Stable (irreversible) | The secondary amine bond formed via reductive amination is significantly more stable than the imine bond.[2] |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with a primary amine-containing biomolecule, such as a protein. Optimization may be required for specific applications.
Protocol 1: Schiff Base Formation
This protocol is suitable for applications where a reversible linkage is desired.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
-
Purification:
-
Remove excess, unreacted linker by size-exclusion chromatography or dialysis.
-
Protocol 2: Reductive Amination
This protocol is recommended for creating a stable, irreversible linkage.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Sodium Cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Prepare a fresh stock solution of NaBH₃CN in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature to allow for initial Schiff base formation.
-
-
Reduction:
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
-
Purification:
-
Purify the conjugate from excess reagents using size-exclusion chromatography or dialysis.
-
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
The reaction of this compound with a primary amine is a key step in the synthesis of antibody-drug conjugates (ADCs). The following diagram illustrates a typical workflow.
This workflow highlights the two-stage process: first, the stable attachment of the methyltetrazine handle to the antibody via reductive amination, followed by the highly specific and efficient bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified drug payload.
Conclusion
The reaction of this compound with primary amines is a versatile and robust method for the bioconjugation of sensitive biomolecules. The choice between Schiff base formation and reductive amination allows for either a reversible or a stable linkage, respectively, catering to a wide range of applications in research and drug development. By understanding the underlying reaction mechanisms and optimizing the experimental conditions, researchers can effectively utilize this powerful linker to construct well-defined and functional bioconjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of a Schiff base crosslinked hydrogel based on hyperbranched polyglycerol - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01050J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG4-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyltetrazine-PEG4-aldehyde, a heterobifunctional linker essential for advanced bioconjugation applications. This document outlines the compound's core physicochemical properties, provides detailed experimental protocols for its characterization, and presents logical workflows for its use in research and development.
Introduction
This compound is a key reagent in the field of bioorthogonal chemistry. It features a reactive methyltetrazine moiety and an aldehyde group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure enables a two-step conjugation strategy: the aldehyde allows for covalent linkage to amine-containing molecules (via reductive amination or oxime/hydrazone formation), while the methyltetrazine group facilitates an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes like trans-cyclooctene (B1233481) (TCO).[1][2] The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, making this linker ideal for conjugating sensitive biomolecules under physiological conditions.[2][3]
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in labeling and conjugation protocols. The presence of the hydrophilic PEG4 spacer significantly enhances its solubility in aqueous buffers compared to non-PEGylated linkers.[3][4]
2.1 Qualitative Solubility Data
Quantitative solubility data (e.g., mg/mL) is not extensively published. However, supplier datasheets provide consistent qualitative assessments. The compound is typically supplied as a red oil and is soluble in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | Soluble | [1][4][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][4][5] |
| Dichloromethane (DCM) | Soluble | [1][5] |
| Tetrahydrofuran (THF) | Soluble | [1][5] |
| Aqueous Buffers | The PEG4 spacer enhances solubility. | [1][3][4] |
2.2 Experimental Protocol: Solubility Determination by UV-Vis Spectroscopy
This protocol provides a general method for estimating the solubility of this compound in a solvent of interest. The tetrazine moiety has a characteristic absorbance that can be used for quantification.[6][7]
Objective: To determine the saturation concentration of the compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).
-
Create a series of dilutions from the stock solution in the solvent of interest.
-
Measure the absorbance of each dilution at the characteristic wavelength for methyltetrazine (typically ~520-530 nm).[6][7]
-
Plot absorbance versus concentration to generate a linear calibration curve.
-
-
Saturation Experiment:
-
Add an excess amount of this compound to a known volume of the solvent of interest in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Equilibrate the suspension at a controlled temperature (e.g., 25°C) for several hours or until equilibrium is reached, with intermittent mixing.
-
-
Sample Analysis:
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a precise volume of the supernatant, ensuring no solid is transferred.
-
Dilute the supernatant with the solvent to a concentration that falls within the range of your calibration curve.
-
Measure the absorbance of the diluted supernatant.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound.
-
Stability Profile
The stability of the methyltetrazine moiety is crucial for the successful execution of IEDDA reactions. Methyl-substituted tetrazines offer a good balance of high reactivity and improved stability in aqueous media compared to other derivatives.[8]
3.1 Storage and Handling Recommendations
Proper storage is essential to prevent degradation. Unused material should be stored under desiccated conditions to protect it from moisture.
Table 2: Stability and Storage Recommendations
| Parameter | Recommendation | Rationale | Reference(s) |
| Storage Temperature | -20°C | Minimizes degradation over long-term storage. | [1][4][5] |
| Storage Conditions | Desiccate / Protect from moisture | The aldehyde group can be sensitive to hydrolysis. | [3] |
| pH Stability | Optimal for IEDDA reaction at pH 6-9 | Tetrazine stability can be compromised at very low or high pH. | [8] |
| Light Sensitivity | Store protected from light | While not explicitly stated for this specific compound, many complex organic molecules are light-sensitive. General best practice. | [8] |
3.2 Experimental Protocol: Stability Assessment by HPLC
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound under various stress conditions.[9][10]
Objective: To quantify the percentage of intact compound remaining after exposure to stress conditions (e.g., pH, temperature).
Materials:
-
This compound
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% TFA)
-
Buffers at various pH values (e.g., pH 4, 7, 9)
-
Incubator or water bath
Procedure:
-
Method Development:
-
Develop a reversed-phase HPLC method capable of separating the parent compound from potential degradants.
-
A typical starting point is a gradient elution from 5-95% Acetonitrile (in water with 0.1% TFA) over 15-20 minutes.
-
Monitor at the absorbance maximum of the tetrazine chromophore (~520-530 nm) and a lower UV wavelength (~254 nm) to detect a wider range of species.
-
-
Forced Degradation Study:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., DMSO or Acetonitrile).
-
pH Stress: Dilute the stock solution into buffers of varying pH (e.g., acidic, neutral, basic). Incubate samples at a set temperature (e.g., 40°C) for a defined period (e.g., 24, 48 hours).
-
Thermal Stress: Incubate a solution of the compound in a neutral buffer at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Control Sample: Prepare a control sample stored under ideal conditions (-20°C).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
Quench the reaction if necessary (e.g., neutralize pH).
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in each chromatogram.
-
Calculate the percentage of compound remaining relative to the control sample (time zero).
-
The appearance of new peaks indicates the formation of degradation products. A DAD can help characterize these impurities.[10]
-
Visualization of Workflows and Reactions
4.1 Workflow for Solubility Assessment
The following diagram illustrates the experimental workflow for determining compound solubility.
4.2 Workflow for Stability-Indicating HPLC Assay
This diagram outlines the process for evaluating compound stability under stress.
4.3 Reaction Schema: Bioorthogonal IEDDA Ligation
The core application of this compound is its reaction with a trans-cyclooctene (TCO) tagged molecule. This IEDDA reaction is highly efficient and forms a stable covalent bond while releasing nitrogen gas.[6][8]
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Aldehyde-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Tetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Methyltetrazine-PEG4-aldehyde Linker: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
The Methyltetrazine-PEG4-aldehyde linker is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its unique architecture, featuring a bioorthogonal methyltetrazine moiety and an amine-reactive aldehyde, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the precise assembly of complex biomolecular constructs. This guide provides a comprehensive overview of its key features, quantitative data, and detailed experimental protocols.
Core Features and Functionalities
The utility of the this compound linker stems from its three distinct components:
-
Methyltetrazine Group: This moiety is the cornerstone of its bioorthogonal reactivity. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst. The methyl group on the tetrazine ring enhances its stability in aqueous environments compared to unsubstituted tetrazines.[1]
-
Aldehyde Group: The terminal aldehyde provides a reactive handle for covalent modification of molecules containing primary amines, such as proteins, peptides, and amine-functionalized small molecules. The primary reaction pathway is the formation of a Schiff base, which can then be reduced to a stable secondary amine linkage through reductive amination.[2]
-
PEG4 Spacer: The four-unit polyethylene glycol spacer imparts hydrophilicity to the linker. This is crucial for improving the aqueous solubility of the linker and the resulting bioconjugate, which can help to prevent aggregation.[2][3] The flexible PEG chain also minimizes steric hindrance between the conjugated molecules, facilitating efficient reactions.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the physical properties and reactivity of the this compound linker and its reactive moieties.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₃₆N₆O₇ |
| Molecular Weight | 580.63 g/mol |
| Purity | Typically >95% (HPLC) |
| Physical Form | Red oil |
| Solubility | Soluble in THF, DCM, DMF, and DMSO |
| Storage Conditions | -20°C |
Data sourced from commercial supplier specifications.[4]
Table 2: Reaction Kinetics of Methyltetrazine with trans-Cyclooctene (TCO)
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |
Note: Reaction kinetics can be influenced by the specific structures of the tetrazine and TCO derivatives, as well as the reaction solvent and temperature.
Experimental Protocols
Detailed methodologies for the key reactions involving the this compound linker are provided below.
Protocol 1: Reductive Amination of a Protein with this compound
This protocol describes the conjugation of the aldehyde group of the linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 6.0-7.4)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Schiff Base Formation: Add a 10- to 20-fold molar excess of this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing to allow for the formation of the Schiff base intermediate. The optimal pH for Schiff base formation is typically slightly acidic to neutral (pH 6.0-7.4).
-
Reduction: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.
-
Incubation: Continue the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and reducing agent by passing the reaction mixture through a desalting column or by SEC. The purified tetrazine-modified protein can be stored at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
This protocol describes the "click" reaction between a tetrazine-modified molecule (e.g., the protein from Protocol 1) and a TCO-containing molecule.
Materials:
-
Tetrazine-modified protein
-
TCO-containing molecule (e.g., a drug, a fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SEC system for purification
Procedure:
-
Reaction Setup: Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the TCO-containing molecule to the solution of the tetrazine-modified protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the final conjugate from unreacted TCO-containing molecule using SEC.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.
Caption: Reductive amination of a protein with this compound.
Caption: IEDDA reaction between a tetrazine-modified protein and a TCO-molecule.
Caption: General workflow for synthesizing an ADC using this compound.
References
The Apex of Bioorthogonal Chemistry: A Technical Guide to Methyltetrazine Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and therapeutic development, the pursuit of precise and efficient molecular labeling and conjugation techniques is paramount. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between methyltetrazine and strained dienophiles has ascended as a gold standard. Its hallmark features of exceptional reaction kinetics, high specificity, and biocompatibility have established it as an indispensable tool for a myriad of applications, from in-cell imaging to the construction of sophisticated drug delivery systems.[1][2][3]
This technical guide offers a comprehensive exploration of the bioorthogonal reactivity of methyltetrazine compounds. It provides a detailed examination of the core principles, quantitative kinetic data, robust experimental protocols, and illustrative workflows to empower researchers in harnessing the full potential of this powerful chemistry.
Core Concepts of Methyltetrazine Bioorthogonal Reactivity
The bioorthogonal utility of methyltetrazine is centered on its rapid and selective reaction with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][3] This reaction proceeds via an IEDDA [4+2] cycloaddition mechanism. In this process, the electron-poor tetrazine (the diene) reacts with an electron-rich dienophile.[1] This initial cycloaddition forms an unstable bicyclic intermediate, which then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[1] The release of nitrogen gas serves as a thermodynamic driving force, ensuring the reaction proceeds to completion.[1] A key advantage of this chemistry is that it occurs efficiently in complex biological media without the need for cytotoxic catalysts, making it exceptionally well-suited for in vivo applications.[3]
The "methyl" substitution on the tetrazine ring offers a critical balance between reactivity and stability. While hydrogen-substituted tetrazines can exhibit faster reaction kinetics, they often suffer from lower stability in aqueous environments.[4] The electron-donating methyl group enhances the stability of the tetrazine ring, making it more resistant to degradation in biological media, a crucial feature for experiments requiring prolonged incubation times or for in vivo studies.[3][4]
dot
Quantitative Data on Methyltetrazine Reactivity
The efficacy of a bioorthogonal reaction is largely defined by its kinetics and the stability of the reactants. The following tables provide a summary of quantitative data for methyltetrazine compounds to facilitate comparison and experimental design.
Table 1: Second-Order Rate Constants of Methyltetrazine with Various Dienophiles
| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| trans-cyclooctene (TCO) | ~1000 - 30,000 | Aqueous media, Methanol |
| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol |
| Norbornene | 8.5 x 10⁻³ | Methanol |
| 1-Methyl-3-amidomethyl cyclopropene | 0.137 ± 0.004 | Water/DMSO |
Data compiled from multiple sources.[1][2][5][6]
Table 2: Stability of Methyl-Substituted Tetrazines
| Condition | Remaining Tetrazine (%) | Time |
| Aqueous media | High stability | Not specified |
| Biological media | More stable than H-tetrazines | Not specified |
| DMEM with FBS | >92% | 12 h |
| DMEM with FBS | >63% | 48 h |
Data compiled from multiple sources.[1][6][7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of methyltetrazine-based bioconjugation. Below are generalized protocols for common experimental procedures.
Protocol 1: General Protein Labeling with Methyltetrazine-NHS Ester
This protocol outlines the labeling of a protein with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative, which targets primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (1-10 mg/mL)
-
Methyltetrazine-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) or phosphate-buffered saline (PBS)[1][4]
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the storage buffer of the protein contains primary amines (e.g., Tris), a buffer exchange into the Reaction Buffer is required.[4][5]
-
Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.[4]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[4][8]
-
Purification: Remove unreacted tetrazine and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[4][8]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the tetrazine.
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol describes the conjugation of a TCO-functionalized protein to a methyltetrazine-functionalized protein.
Materials:
-
TCO-functionalized Protein A
-
Methyltetrazine-functionalized Protein B
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: Mix the TCO-functionalized Protein A and the methyltetrazine-functionalized Protein B in a 1:1 molar ratio in the Reaction Buffer. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[5]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may necessitate a longer incubation time.[5]
-
Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[5][8]
-
Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[5]
-
Storage: Store the final conjugate at 4°C.[5]
dot
Application in Signaling Pathway Investigation: A Case Study of GLP-1R
The bioorthogonal reactivity of methyltetrazine has been instrumental in studying the dynamics of cell signaling pathways. A notable example is the investigation of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a Class B G Protein-Coupled Receptor (GPCR) crucial for glucose homeostasis. By genetically encoding a TCO-containing unnatural amino acid into the extracellular loops of GLP-1R, researchers can specifically label the receptor with a methyltetrazine-functionalized fluorescent probe. This allows for the visualization of receptor trafficking and downstream signaling events upon ligand binding.
Upon binding of its ligand, GLP-1, the GLP-1R undergoes a conformational change, leading to the activation of adenylyl cyclase (AC) via the Gαs protein. AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to insulin (B600854) secretion. The specific labeling of GLP-1R with a methyltetrazine probe enables the tracking of the receptor's internalization and its role in initiating this signaling cascade, providing valuable insights into its function and regulation.
dot
References
- 1. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Bioorthogonal Labeling of Glucagon Receptor via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ultrasensitive biosensor for high-resolution kinase activity imaging in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purity of Methyltetrazine-PEG4-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity analysis of Methyltetrazine-PEG4-aldehyde, a key heterobifunctional linker in bioconjugation and drug development. This document details the chemical properties, a proposed synthetic pathway, and robust analytical methodologies for quality control.
Introduction
This compound is a valuable chemical tool that incorporates a methyltetrazine moiety for bioorthogonal chemistry and an aldehyde group for conjugation to amine-containing molecules. The methyltetrazine group participates in rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), enabling efficient labeling and ligation in complex biological systems. The aldehyde functionality provides a reactive handle for forming stable covalent bonds with primary amines through reductive amination or the formation of Schiff bases.
The polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG4 linker, enhances the hydrophilicity of the molecule, which can improve solubility and reduce non-specific binding of the resulting conjugates. These properties make this compound a versatile reagent for applications including antibody-drug conjugates (ADCs), targeted drug delivery, and advanced imaging probes.
This guide outlines a plausible synthetic route and the analytical methods required to ensure the high purity necessary for these demanding applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₃₆N₆O₇ | [][2] |
| Molecular Weight | 580.63 g/mol | [][2] |
| Appearance | Red oil | [] |
| Purity | ≥95% by HPLC | [][2][3] |
| Solubility | Soluble in THF, DCM, DMF, and DMSO | [] |
| Storage | -20°C | [] |
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process involving the formation of the methyltetrazine core, followed by PEGylation and functional group manipulation to yield the final aldehyde product. A proposed synthetic workflow is outlined below.
Detailed Experimental Protocols
Step 1: Synthesis of a Methyltetrazine Precursor
A common route to asymmetrically substituted tetrazines involves the reaction of a nitrile with hydrazine. For methyltetrazine, acetonitrile serves as the source of the methyl group.
-
Reaction Setup: To a solution of acetonitrile in a suitable solvent (e.g., a mixture of DMSO and an alcohol), add a source of hydrazine (e.g., hydrazine hydrate) and a catalyst, such as a Lewis acid (e.g., Zn(OTf)₂) or an organocatalyst.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80°C) for several hours to facilitate the formation of the dihydrotetrazine intermediate.
-
Oxidation: The dihydrotetrazine is then oxidized to the aromatic tetrazine using a mild oxidizing agent, such as sodium nitrite (B80452) in the presence of an acid or by bubbling air through the reaction mixture.
-
Purification: The resulting methyltetrazine precursor is purified by column chromatography on silica (B1680970) gel.
Step 2: PEGylation of the Methyltetrazine Precursor
The purified methyltetrazine precursor, containing a reactive group for coupling, is then conjugated to an amino-PEG4-alcohol.
-
Activation: If the methyltetrazine precursor has a carboxylic acid group, it is first activated using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an anhydrous aprotic solvent like DMF or DCM.
-
Coupling: Amino-PEG4-alcohol is added to the activated methyltetrazine solution. The reaction is stirred at room temperature for several hours to overnight.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude Methyltetrazine-PEG4-alcohol is purified by flash chromatography.
Step 3: Oxidation to this compound
The terminal alcohol of the PEG chain is selectively oxidized to an aldehyde.
-
Oxidation Reaction: The purified Methyltetrazine-PEG4-alcohol is dissolved in a suitable solvent such as DCM. A mild and selective oxidizing agent, for instance, Dess-Martin periodinane (DMP), is added portion-wise at 0°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching and Purification: Upon completion, the reaction is quenched with a sodium thiosulfate (B1220275) solution. The organic layer is separated, washed, dried, and concentrated. The final product, this compound, is purified by column chromatography to yield a red oil.
Purity Analysis
To ensure the quality and reliability of this compound for its intended applications, a comprehensive purity analysis is essential. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at the characteristic wavelength for the tetrazine chromophore (typically around 520 nm) and a lower wavelength (e.g., 254 nm) to detect other potential impurities.
-
Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the final product.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group on the tetrazine ring, the protons of the PEG spacer, and the aldehyde proton (typically around 9-10 ppm). Integration of the peaks should be consistent with the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde and the carbons of the tetrazine ring.
Mass Spectrometry (MS)
Mass spectrometry is employed to verify the molecular weight of this compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used.
-
Expected Mass: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the target molecule. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.
Summary of Quantitative Data
The following table summarizes the expected quantitative data for a successful synthesis and purification of this compound.
| Parameter | Expected Value | Analytical Method |
| Overall Yield | 15-30% | Gravimetric |
| Purity | ≥95% | HPLC (UV detection at 520 nm) |
| Observed Mass [M+H]⁺ | 581.27 ± 0.1 | ESI-MS |
| ¹H NMR Aldehyde Peak | δ 9.5-10.0 ppm | ¹H NMR (400 MHz, CDCl₃) |
Conclusion
This technical guide provides a detailed framework for the synthesis and purity assessment of this compound. The proposed multi-step synthesis, while requiring careful execution and purification, is based on established chemical transformations. The analytical protocols described are essential for ensuring the high purity required for reliable and reproducible results in bioconjugation, drug delivery, and imaging applications. Adherence to these guidelines will enable researchers and drug development professionals to confidently produce and utilize this important chemical linker in their work.
References
An In-depth Technical Guide to the Chemical Properties of Heterobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional linkers are indispensable tools in modern chemical biology, drug development, and diagnostics. These reagents possess two distinct reactive moieties, enabling the covalent conjugation of two different biomolecules or a biomolecule to a small molecule or surface. This targeted approach minimizes the formation of homodimers and other undesirable products, which is a common issue with homobifunctional crosslinkers. The strategic use of heterobifunctional linkers is central to the design of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various labeled probes for cellular imaging and interaction studies.
The choice of a heterobifunctional linker is critical and depends on several factors, including the functional groups available on the molecules to be conjugated, the desired stability of the resulting conjugate, and the potential impact of the linker on the biological activity of the molecules. Key characteristics such as the length, flexibility, and hydrophilicity of the linker's spacer arm can significantly influence the properties of the final bioconjugate. This guide provides a comprehensive overview of the chemical properties of common heterobifunctional linkers, detailed experimental protocols, and quantitative data to inform the selection and application of these versatile reagents.
Core Principles of Heterobifunctional Linker Chemistry
Heterobifunctional linkers are comprised of three key components: two different reactive functional groups and a spacer arm that connects them. The distinct reactivity of the functional groups allows for a controlled, sequential conjugation process. For instance, one end of the linker can be reacted with the first molecule, and after purification to remove excess linker, the second molecule can be introduced to react with the other end of the linker. This two-step strategy is a significant advantage over one-step conjugations with homobifunctional linkers, as it prevents the formation of unwanted polymers.
Common Reactive Groups and Their Targets
The selection of a heterobifunctional linker is primarily dictated by the available functional groups on the molecules to be conjugated. The most common target functional groups on biomolecules are primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) and sulfhydryl groups (e.g., from cysteine residues). Other targetable groups include carboxyl groups, carbonyls, and bioorthogonal handles like azides and alkynes.
A summary of common reactive groups and their targets is provided in the table below.
| Reactive Group | Target Functional Group | Resulting Bond |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide |
| Maleimide (B117702) | Sulfhydryl (-SH) | Thioether |
| Pyridyldithiol | Sulfhydryl (-SH) | Disulfide (Cleavable) |
| Hydrazide | Aldehyde/Ketone (Carbonyl) | Hydrazone (Cleavable) |
| Aminooxy | Aldehyde/Ketone (Carbonyl) | Oxime |
| Dibenzocyclooctyne (DBCO) | Azide (-N₃) | Triazole |
| Aryl Azide/Diazirine (Photoreactive) | C-H and N-H bonds | C-C and C-N |
Quantitative Data on Linker Properties
The selection of an appropriate linker often depends on quantitative parameters such as reaction kinetics, stability under various conditions, and the length of the spacer arm. The following tables summarize key quantitative data for common heterobifunctional linker chemistries.
Table 1: Reaction Kinetics of Common Bioconjugation Reactions
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Conditions | Notes |
| NHS Ester + Primary Amine | ~10¹ - 10⁴ | pH 7.2-8.5 | Rate is pH-dependent and increases with amine basicity. |
| Maleimide + Thiol | ~10³ | pH 6.5-7.5 | Highly selective for thiols within this pH range. |
| DBCO + Azide (SPAAC) | ~0.1 | Physiological conditions | Copper-free click chemistry, bioorthogonal. |
| Hydrazide + Aldehyde | Slow, catalyst-dependent | pH 4.5-5.5 | Often requires an aniline (B41778) catalyst to achieve reasonable rates. |
Table 2: Stability of Common Linker Moieties
| Linker Moiety | Condition | Half-life | Notes |
| NHS Ester | pH 7.0, 0°C | 4-5 hours | Hydrolysis rate increases significantly with increasing pH. |
| NHS Ester | pH 8.6, 4°C | 10 minutes | |
| Maleimide | pH 7.0, 30°C | Stable for hours | Susceptible to hydrolysis at pH > 7.5. |
| Maleimide-Thiol Adduct | In presence of glutathione | 19 to 337 hours | Generally stable, but can undergo retro-Michael reaction. |
| Hydrazone | pH 5.8 | ~24 hours | Hydrolyzes in acidic environments. |
| Hydrazone | pH 7.4 | Stable | |
| Disulfide Bond | Intracellular (reducing) | Minutes to hours | Cleaved by reducing agents like glutathione. |
Table 3: Spacer Arm Lengths of Common Heterobifunctional Linkers
| Linker | Spacer Arm Length (Å) | Water Soluble? | Cleavable? |
| SMCC | 8.3 | No | No |
| Sulfo-SMCC | 11.6 | Yes | No |
| BMPS | 6.9 | No | No |
| GMBS | 7.4 | No | No |
| EMCS | 9.4 | No | No |
| LC-SPDP | 15.7 | No | Yes (Disulfide) |
| PEGylated Linkers (e.g., SM(PEG)n) | Variable (e.g., 29.1 Å for n=4) | Yes | No |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. The following sections provide step-by-step methodologies for common bioconjugation reactions using heterobifunctional linkers.
Protocol 1: Two-Step Antibody-Small Molecule Conjugation using SMCC
This protocol describes the conjugation of a sulfhydryl-containing small molecule to the primary amines of an antibody.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching reagent (e.g., L-cysteine)
Procedure:
-
Antibody Modification with SMCC: a. Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMF or DMSO. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS, pH 7.2.
-
Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the small molecule over the available maleimide groups is recommended. b. Incubate the reaction for 1-2 hours at room temperature.
-
Quenching and Purification: a. Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for 15-30 minutes. b. Purify the antibody-small molecule conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess small molecule and quenching reagent.
Protocol 2: Copper-Free Click Chemistry using DBCO-NHS Ester
This protocol outlines the conjugation of an azide-modified molecule to an antibody using a DBCO-NHS ester.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-modified molecule
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Activation with DBCO-NHS Ester: a. Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF. b. Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. c. Incubate the reaction for 60 minutes at room temperature.
-
Quenching and Removal of Excess Crosslinker: a. Quench the unreacted NHS ester by adding the quenching solution to a final concentration of 50-100 mM. b. Incubate for 15 minutes at room temperature. c. Remove excess, unreacted DBCO-NHS ester using a desalting column.
-
Copper-Free Click Reaction: a. Add the azide-modified molecule to the DBCO-activated antibody. A 2- to 4-fold molar excess of the azide-modified molecule is typically used. b. Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature.
-
Purification: a. Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove excess azide-modified molecule.
Protocol 3: Hydrazone Linker Formation
This protocol describes the formation of a pH-sensitive hydrazone bond between a hydrazide-modified molecule and a carbonyl-containing molecule (aldehyde or ketone).
Materials:
-
Hydrazide-modified molecule
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., 0.1 M NH₄OAc, pH 4.5)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: a. Dissolve the hydrazide-modified and carbonyl-containing molecules in the reaction buffer. b. If using a catalyst, add aniline to the reaction mixture (e.g., 10-100 mM final concentration).
-
Incubation: a. Incubate the reaction at room temperature. The reaction time will vary depending on the reactivity of the substrates and the presence of a catalyst. Monitor the reaction progress by a suitable analytical method like HPLC or LC-MS.
-
Purification: a. Purify the hydrazone-linked conjugate using a suitable method such as reversed-phase HPLC.
Protocol 4: Disulfide Linker Formation
This protocol outlines the formation of a cleavable disulfide bond between a pyridyldithiol-activated molecule and a sulfhydryl-containing molecule.
Materials:
-
Pyridyldithiol-activated molecule
-
Sulfhydryl-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Purification system (e.g., desalting column or dialysis)
Procedure:
-
Reaction Setup: a. Dissolve the pyridyldithiol-activated and sulfhydryl-containing molecules in the reaction buffer.
-
Incubation: a. Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification: a. Purify the disulfide-linked conjugate using a desalting column or dialysis to remove the pyridine-2-thione byproduct and any unreacted starting materials.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of ADCs and PROTACs, two major classes of therapeutics that rely on heterobifunctional linkers.
Caption: Mechanism of action of a HER2-targeted Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).
Experimental Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the bioconjugation protocols described above.
Methodological & Application
Application Notes and Protocols for Antibody Conjugation with Methyltetrazine-PEG4-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics is rapidly advancing, with antibody-drug conjugates (ADCs) at the forefront of innovative cancer therapies. The precise and stable linkage of a cytotoxic payload to a monoclonal antibody (mAb) is critical for the efficacy and safety of an ADC. This document provides a detailed protocol for the conjugation of antibodies with Methyltetrazine-PEG4-aldehyde, a heterobifunctional linker that facilitates a two-stage conjugation strategy.
This protocol leverages the formation of a stable hydrazone bond, followed by the opportunity for bioorthogonal click chemistry. The aldehyde group on the linker reacts with a hydrazide-modified antibody, creating a covalent linkage. The methyltetrazine moiety then allows for a highly efficient and specific secondary conjugation to a trans-cyclooctene (B1233481) (TCO)-modified payload via an inverse electron demand Diels-Alder (iEDDA) reaction. The inclusion of a PEG4 spacer enhances solubility and reduces steric hindrance.
This two-step approach offers significant flexibility in the design and synthesis of ADCs, allowing for the separate preparation and quality control of the antibody-linker intermediate before the final addition of the therapeutic payload.
Experimental Workflow Overview
The overall process involves a two-step conjugation strategy. First, the antibody is modified to introduce hydrazide groups. Second, the hydrazide-modified antibody is reacted with this compound to form the antibody-linker conjugate. This conjugate is then ready for a subsequent "click" reaction with a TCO-functionalized molecule.
Caption: Two-step antibody conjugation workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this conjugation protocol.
Table 1: Reaction Conditions and Stoichiometry
| Parameter | Recommended Value | Range |
| Molar Excess of Hydrazide Modifier | 20-fold | 10 to 50-fold |
| Molar Excess of this compound | 10-fold | 5 to 20-fold |
| Antibody Concentration | 5 mg/mL | 2 to 10 mg/mL |
| Reaction pH (Hydrazide Modification) | 7.2 - 7.5 | 7.0 - 8.0 |
| Reaction pH (Conjugation) | 6.0 | 5.5 - 6.5 |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C to 25°C |
| Incubation Time (Hydrazide Modification) | 2 hours | 1 to 4 hours |
| Incubation Time (Conjugation) | 4 hours | 2 to 6 hours |
Table 2: Expected Outcomes
| Parameter | Typical Result | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, LC-MS |
| Conjugation Efficiency | > 90% | SDS-PAGE, HIC-HPLC |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| Purity of Conjugate | > 95% | SEC-HPLC |
| Aggregate Content | < 5% | SEC-HPLC |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Succinimidyl-[N-maleimidopropionamido]polyethyleneglycol-ester (NHS-PEG-Hydrazide) or other suitable hydrazide modification reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
Aniline (B41778) (optional, as a catalyst)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) system for analysis
-
LC-MS system for characterization
Protocol 1: Antibody Modification with Hydrazide Groups
This protocol describes the introduction of hydrazide groups onto the antibody via reaction with primary amines (lysine residues).
1. Antibody Preparation:
- Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, buffer exchange into PBS is required.
- Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.2-7.5.
2. Reagent Preparation:
- Prepare a stock solution of the NHS-PEG-Hydrazide reagent in anhydrous DMSO at a concentration of 10 mM.
3. Modification Reaction:
- Add a 20-fold molar excess of the NHS-PEG-Hydrazide stock solution to the antibody solution.
- Incubate the reaction for 2 hours at room temperature with gentle mixing.
4. Purification:
- Remove excess, unreacted hydrazide reagent by buffer exchange into MES buffer (0.1 M, pH 6.0) using a desalting column.
Protocol 2: Conjugation of Hydrazide-Modified Antibody with this compound
This protocol describes the reaction between the hydrazide-modified antibody and the aldehyde-functionalized linker.
1. Reagent Preparation:
- Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
2. Conjugation Reaction:
- To the purified hydrazide-modified antibody in MES buffer (pH 6.0), add a 10-fold molar excess of the this compound stock solution.
- (Optional) For catalysis, a freshly prepared solution of aniline in the reaction buffer can be added to a final concentration of 10-20 mM. Aniline can increase the rate of hydrazone formation.[1]
- Incubate the reaction for 4 hours at room temperature with gentle mixing.
3. Quenching and Purification:
- The reaction can be quenched by adding a quenching solution to consume unreacted aldehyde groups, although purification is often sufficient.
- Purify the resulting antibody-linker conjugate from excess linker and byproducts using Size Exclusion Chromatography (SEC).[][3][4] The mobile phase should be a suitable buffer for the final application, such as PBS, pH 7.4.
Characterization and Quality Control
1. Determination of Drug-to-Antibody Ratio (DAR):
- The average number of linker molecules conjugated to each antibody (DAR) can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC).[5][6][7][8] The increasing hydrophobicity with each conjugated linker allows for the separation of species with different DAR values.
- Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for accurate mass determination of the conjugated antibody, from which the DAR can be calculated.[9][10][11]
2. Purity and Aggregation Analysis:
- Size Exclusion Chromatography (SEC-HPLC) is used to determine the purity of the antibody-linker conjugate and to quantify the presence of aggregates.[][3][4]
3. Confirmation of Conjugation:
- SDS-PAGE analysis under reducing and non-reducing conditions can be used to confirm the covalent attachment of the linker to the antibody, as evidenced by a shift in the molecular weight of the antibody chains.
Signaling Pathway and Mechanism of Action
The resulting methyltetrazine-functionalized antibody is a versatile intermediate. The tetrazine group can undergo a rapid and specific iEDDA reaction with a TCO-modified molecule. This is particularly useful for constructing ADCs where the payload is a cytotoxic drug. The antibody directs the ADC to a specific target cell, and upon internalization, the payload can exert its therapeutic effect.
Caption: General mechanism of action for an ADC.
References
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ES [thermofisher.com]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellmosaic.com [cellmosaic.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. sciex.com [sciex.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Protein Labeling Using Methyltetrazine-PEG4-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG4-aldehyde is a heterobifunctional linker that offers a powerful and versatile tool for the precise bio-conjugation of proteins.[1][2][3][4] This reagent incorporates three key features: a highly reactive methyltetrazine moiety, a versatile aldehyde group, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[1][2][3][4]
-
Methyltetrazine Group: This functional group participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) partner.[5][6] This "click chemistry" reaction is bio-orthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[3][7]
-
Aldehyde Group: The aldehyde functionality provides a second, distinct reactive handle. It can form a stable oxime bond with aminooxy-functionalized molecules or a hydrazone bond with hydrazide-containing compounds.[4][8] Alternatively, it can react with primary amines (e.g., the side chain of lysine (B10760008) residues on a protein) via reductive amination to form a stable secondary amine linkage.[9][10]
-
PEG4 Spacer: The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting protein conjugate in aqueous buffers, reduces the potential for aggregation, and minimizes steric hindrance, thereby preserving the native conformation and function of the labeled protein.[1][3][4]
This unique combination of features enables a modular, two-step labeling strategy, making this compound an ideal reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and tools for proteomics research.[1][9]
Data Presentation
Reaction Kinetics of Tetrazine-TCO Ligation
The IEDDA reaction between tetrazine and TCO is renowned for its exceptional speed. The second-order rate constant (k₂) is a key parameter for quantifying the reaction kinetics.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| Tetrazine & TCO | > 800 | Aqueous buffer, pH 7.4, 37°C | [6] |
| 2-pyridyl-substituted Tetrazine & TCO | ~620 | 1,4-dioxane, 25°C | [11] |
| DHP-substituted Tetrazine & TCO-PEG4 | 69,400 | Not specified | [11] |
| Tz-polymers & PEG4-TCO | Quantitative conversion in 10-30 seconds | PBS, pH 7.4, 37°C | [12] |
Stability of Linkages
The stability of the covalent bond formed is critical for the performance of the bioconjugate, particularly for in vivo applications. Oxime linkages are generally more stable than hydrazone linkages, especially under acidic conditions.[11][13]
| Linkage Type | Stability Characteristics | pH Conditions | Reference |
| Oxime | Highly stable, resistant to hydrolysis. | Stable at physiological pH (7.4) and more stable than hydrazones at acidic pH. | [11][13] |
| Hydrazone | Generally stable, but can be reversible under acidic conditions. | Stable at physiological pH, but susceptible to hydrolysis at lower pH. | [12][13] |
| Dihydropyridazine (from Tetrazine-TCO) | Very stable covalent bond. | Stable under physiological conditions. | [6] |
| Secondary Amine (from Reductive Amination) | Stable, irreversible covalent bond. | Stable under physiological conditions. | [14] |
Experimental Protocols
Protocol 1: Two-Step Labeling of a TCO-Modified Protein with an Aminooxy-Functionalized Dye
This protocol describes the labeling of a protein that has been pre-modified to contain a trans-cyclooctene (TCO) group. First, the TCO-protein is reacted with this compound, followed by the reaction of the newly introduced aldehyde with an aminooxy-dye.
Materials:
-
TCO-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
This compound
-
Aminooxy-functionalized fluorescent dye
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5
-
Aniline (B41778) (optional, as a catalyst)
-
Desalting column (e.g., PD-10) or spin filter for purification
Procedure:
-
Step 1: Reaction of TCO-Protein with this compound a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. To your TCO-modified protein solution (typically 1-5 mg/mL in PBS), add a 1.5 to 5-fold molar excess of the this compound stock solution. c. Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast. d. Remove the excess, unreacted this compound using a desalting column or spin filter, exchanging the buffer to the Reaction Buffer (pH 5.5).
-
Step 2: Reaction with Aminooxy-Functionalized Dye a. Prepare a stock solution of the aminooxy-dye in anhydrous DMSO or DMF. b. Add a 50-fold molar excess of the aminooxy-dye to the aldehyde-functionalized protein from Step 1d. c. Optional: To catalyze the reaction, add aniline to a final concentration of 10-100 mM. d. Incubate the reaction for 2 hours at room temperature, protected from light. e. Purify the labeled protein from the excess dye and other reaction components using a desalting column or dialysis.
Analysis:
-
The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific λmax).
-
SDS-PAGE analysis with fluorescence imaging can be used to confirm the successful conjugation.
Protocol 2: Labeling of a Protein via Reductive Amination and Subsequent Tetrazine Ligation
This protocol outlines the labeling of a protein containing primary amines (lysine residues) with this compound via reductive amination, followed by a click reaction with a TCO-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃)
-
TCO-functionalized molecule (e.g., TCO-biotin, TCO-drug)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Step 1: Reductive Amination a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. Prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer. c. To the protein solution (1-5 mg/mL in PBS, pH 7.4), add a 10- to 20-fold molar excess of this compound. d. Add sodium cyanoborohydride to a final concentration of 5-10 mM. e. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. f. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes. g. Purify the tetrazine-labeled protein using a desalting column or dialysis.
-
Step 2: Tetrazine Ligation with TCO-Functionalized Molecule a. To the purified tetrazine-labeled protein, add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule. b. Incubate for 30-60 minutes at room temperature. c. If necessary, purify the final conjugate to remove excess TCO-reagent, especially if it is a small molecule.
Analysis:
-
The success of the conjugation can be analyzed by various methods depending on the nature of the TCO-functionalized molecule, including SDS-PAGE, mass spectrometry, or functional assays.[14][15]
Mandatory Visualization
Caption: Workflow for two-step protein labeling using a TCO-modified protein.
References
- 1. Heterobifunctional Crosslinkers [proteochem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Tetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. biotium.com [biotium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyltetrazine-PEG4-aldehyde in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG4-aldehyde is a heterobifunctional linker that plays a pivotal role in the construction of advanced targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This reagent features two key reactive groups: a methyltetrazine moiety and an aldehyde group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.
The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction is highly efficient under physiological conditions, making it ideal for in vivo applications.[1][3] The aldehyde group allows for the covalent attachment to amine-containing molecules, such as drugs or imaging agents, through reductive amination or the formation of a Schiff base.[4][5]
The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final drug delivery system.[6][7][8] These characteristics make this compound a versatile tool for developing targeted therapies with improved efficacy and reduced off-target toxicity.
Core Applications
-
Antibody-Drug Conjugates (ADCs): Facilitates the site-specific or stochastic conjugation of cytotoxic payloads to monoclonal antibodies (mAbs) for targeted cancer therapy.[9][10]
-
Pre-targeted Therapy: Enables a two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by the injection of a tetrazine-labeled therapeutic agent.[3][11][12]
-
Molecular Imaging: Useful for the development of targeted imaging probes for PET, SPECT, or fluorescence imaging by linking imaging agents to targeting moieties.[13]
-
Bioconjugation: General-purpose linker for the efficient and specific attachment of various biomolecules.[1][4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C29H36N6O7 | [4] |
| Molecular Weight | 580.63 g/mol | [4] |
| Appearance | Red oil | [2] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in THF, DCM, DMF, and DMSO | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Table 2: Representative Pharmacokinetic Parameters of PEGylated Antibody-Drug Conjugates
| ADC Construct | PEG Moiety | Half-life (t½) in rats (hours) | Clearance (mL/h/kg) | Reference |
| ADC-1 | PEG4 | ~100 | ~0.3 | [14] |
| ADC-2 | PEG8 | ~120 | ~0.25 | [14] |
| ADC-3 | PEG24 | ~150 | ~0.2 | [7] |
| Non-PEGylated ADC | N/A | ~80 | ~0.4 | [14] |
Note: These are representative values and can vary depending on the antibody, payload, and conjugation chemistry.
Table 3: In Vitro Cytotoxicity of a HER2-Targeted ADC
| Cell Line | HER2 Expression | ADC Treatment IC50 (nM) | Non-Targeted ADC IC50 (nM) | Reference |
| SK-BR-3 | High | 5 | >1000 | [15][16] |
| BT-474 | High | 8 | >1000 | [15][16] |
| MDA-MB-231 | Low | >1000 | >1000 | [15][16] |
Note: IC50 values are dependent on the specific ADC, payload, and assay conditions.
Experimental Protocols
Protocol 1: Conjugation of a Drug Payload to this compound via Reductive Amination
This protocol describes the conjugation of an amine-containing drug payload to this compound.
Materials:
-
Amine-containing drug payload
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Reaction buffer: 0.1 M HEPES, pH 7.0
-
Reverse-phase HPLC system for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing drug payload in anhydrous DMF to a final concentration of 10 mg/mL.
-
Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
In a reaction vial, combine the drug payload solution and the this compound solution at a 1:1.5 molar ratio.
-
Add the reaction buffer to achieve a final DMF concentration of less than 20%.
-
Add 5 equivalents of NaBH3CN or STAB to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours with gentle stirring.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the drug-linker conjugate using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.
-
Lyophilize the pure fractions and store at -20°C.
-
Protocol 2: Pre-targeted Drug Delivery Workflow using TCO-Antibody and Tetrazine-Drug Conjugate
This protocol outlines a pre-targeted therapy approach where a TCO-modified antibody is administered first, followed by the tetrazine-drug conjugate.
Materials:
-
TCO-modified monoclonal antibody (e.g., anti-HER2)
-
Methyltetrazine-PEG4-Drug conjugate (from Protocol 1)
-
Tumor-bearing animal model (e.g., xenograft mice)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Imaging system (if using a fluorescently labeled drug)
Procedure:
-
Antibody Administration:
-
Tetrazine-Drug Administration:
-
After the predetermined circulation time for the antibody, administer the Methyltetrazine-PEG4-Drug conjugate via intravenous injection.[12]
-
-
Monitoring and Analysis:
-
Monitor the therapeutic efficacy by measuring tumor volume over time.
-
If an imaging agent was used, perform in vivo imaging at various time points post-injection to visualize tumor targeting.
-
Conduct biodistribution studies by sacrificing animals at different time points and measuring the amount of drug conjugate in various organs.
-
Protocol 3: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol describes how to quantify the cellular uptake of a fluorescently labeled ADC.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Fluorescently labeled ADC (conjugated with a fluorescent dye)
-
Complete cell culture medium
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the fluorescently labeled ADC in complete cell culture medium.
-
Remove the medium from the cells and add the ADC solutions. Include an untreated control.
-
Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Sample Preparation:
-
After incubation, wash the cells twice with cold PBS.
-
Harvest the cells using trypsin and resuspend them in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.[18]
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI over time indicates cellular uptake of the ADC. Compare the MFI between antigen-positive and antigen-negative cells to demonstrate target-specific uptake.
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Workflow for pre-targeted therapy.
References
- 1. waters.com [waters.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | AxisPharm [axispharm.com]
- 6. agilent.com [agilent.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. labiotech.eu [labiotech.eu]
- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Methyltetrazine-PEG4-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical process in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, in vivo imaging, and diagnostics.[1] This document provides detailed application notes and protocols for the surface modification of nanoparticles using Methyltetrazine-PEG4-aldehyde.
This compound is a heterobifunctional linker composed of three key components:
-
Methyltetrazine (Me-Tz): A highly reactive diene that participates in rapid and specific bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" is exceptionally efficient in biological environments.[1][3]
-
Polyethylene Glycol (PEG): A hydrophilic PEG4 spacer enhances the aqueous solubility and biocompatibility of the nanoparticles, reduces non-specific protein binding, and can prolong circulation time in vivo.[2][4][5]
-
Aldehyde (-CHO): A reactive functional group that readily forms a covalent bond with primary amines through Schiff base formation, which can be further stabilized by reductive amination.[3][4]
This linker enables a two-step conjugation strategy. First, the aldehyde group is used to covalently attach the linker to amine-functionalized nanoparticles. Subsequently, the exposed tetrazine moiety is available for rapid and specific conjugation to a TCO-modified molecule of interest, such as a targeting ligand, a therapeutic agent, or an imaging probe.[2][5]
Applications
The unique characteristics of this compound-functionalized nanoparticles make them suitable for a variety of cutting-edge biomedical applications:
-
Targeted Drug Delivery: The tetrazine group acts as a versatile handle for the post-functionalization of nanoparticles with TCO-modified targeting moieties (e.g., antibodies, peptides, or small molecules). This modular approach facilitates the creation of highly specific drug delivery systems.[2][6] A pre-targeting strategy can also be employed, where the tetrazine-functionalized nanoparticles are first administered and allowed to accumulate at the target site, followed by the administration of a TCO-labeled therapeutic agent.[5][7][8]
-
Bioimaging and Diagnostics: The rapid and specific nature of the tetrazine-TCO ligation is ideal for developing sensitive and selective diagnostic assays and imaging probes.[1][5] For instance, nanoparticles can be pre-targeted to a specific tissue, followed by the injection of a TCO-labeled imaging agent (e.g., a fluorescent dye or a PET tracer) for precise localization.[7]
-
Material Functionalization: This linker facilitates the surface modification of a wide range of materials beyond nanoparticles, including hydrogels and other biomaterials, to introduce bioorthogonal reactivity.[4]
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via Reductive Amination
This protocol describes the covalent attachment of this compound to nanoparticles displaying surface amine groups. The reaction proceeds via the formation of a Schiff base, which is subsequently reduced to a stable secondary amine linkage.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica (B1680970), iron oxide, or polymeric nanoparticles)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.4-8.5
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or a milder alternative like 2-picoline borane (B79455) complex.
-
Quenching solution: Tris buffer or hydroxylamine (B1172632) solution
-
Centrifuge and appropriate centrifuge tubes
-
Deionized water
Procedure:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Add this compound to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized for the specific application, but a 10-50 fold molar excess of the linker is a good starting point.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature with continuous mixing to facilitate Schiff base formation.
-
Add the reducing agent to the reaction mixture. A 20-100 fold molar excess relative to the aldehyde is recommended.
-
Continue the reaction overnight at room temperature or 4°C with continuous mixing.
-
Quench the reaction by adding a quenching solution to consume any unreacted aldehyde groups and reducing agent.
-
Purify the functionalized nanoparticles by centrifugation. Pellet the nanoparticles and discard the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.
-
Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the nanoparticles.
-
Resuspend the final this compound functionalized nanoparticles in a suitable buffer for storage and subsequent applications.
Protocol 2: "Click" Reaction of Tetrazine-Functionalized Nanoparticles with a TCO-Containing Molecule
This protocol outlines the bioorthogonal reaction between the tetrazine-modified nanoparticles and a trans-cyclooctene (TCO)-functionalized molecule.
Materials:
-
This compound modified nanoparticles
-
TCO-functionalized molecule of interest (e.g., targeting ligand, fluorescent dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Disperse the tetrazine-modified nanoparticles in the reaction buffer.
-
Add the TCO-functionalized molecule to the nanoparticle dispersion. A slight molar excess (1.2-2 fold) of the TCO-molecule can be used to ensure complete reaction with the surface tetrazine groups.[2]
-
Allow the reaction to proceed for 30-60 minutes at room temperature with gentle mixing. The reaction is typically very fast.[3]
-
The resulting nanoparticles, now conjugated to the TCO-molecule, can be purified using a method appropriate for the specific nanoparticle type (e.g., centrifugation, dialysis, or size exclusion chromatography) to remove any unreacted TCO-molecule.[2]
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles. The following table summarizes key characterization techniques and the expected outcomes.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | Increase in hydrodynamic diameter upon conjugation of the PEGylated linker and the TCO-molecule. PDI should remain low, indicating colloidal stability. |
| Zeta Potential | Surface Charge | A shift in the zeta potential is expected after modification, reflecting the change in surface chemistry. |
| Transmission Electron Microscopy (TEM) | Morphology and Size | Confirmation that the nanoparticle core morphology and size are maintained after surface functionalization. |
| UV-Vis Spectroscopy | Tetrazine Absorbance | Appearance of a characteristic absorbance peak for the tetrazine moiety (around 310-360 nm), confirming its presence on the nanoparticle surface. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Appearance of new peaks corresponding to the PEG linker and potentially the imine or secondary amine bond, confirming covalent attachment. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Detection of nitrogen from the tetrazine ring, providing evidence of surface functionalization. |
| Fluorometric Assays | Quantification of Reactive Groups | Quantification of the number of accessible tetrazine groups on the nanoparticle surface by reacting with a fluorescently labeled TCO molecule.[9][10] |
Visualizations
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for the two-step functionalization of nanoparticles.
Pre-Targeting Drug Delivery Strategy
Caption: Pre-targeting strategy for drug delivery.
References
- 1. conju-probe.com [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 10. media.sciltp.com [media.sciltp.com]
Application Notes and Protocols for Fluorescent Probe Synthesis Using Methyltetrazine-PEG4-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), has become a prominent bioorthogonal ligation tool.[1][2] This reaction's exceptionally fast kinetics and high specificity make it ideal for various applications in chemical biology, including live-cell imaging, drug delivery, and diagnostics.[1][2][3] Methyltetrazine-PEG4-aldehyde is a versatile heterobifunctional linker at the forefront of this technology. It features a stable methyltetrazine moiety for rapid iEDDA cycloaddition and an aldehyde group for covalent attachment to molecules containing primary amines or hydrazides, such as fluorescent dyes.[1] The hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance, making it an excellent choice for biological applications.[1]
A key application of methyltetrazine derivatives is the creation of fluorogenic probes. In this design, the tetrazine moiety quenches the fluorescence of a nearby fluorophore.[3] Upon reaction with a dienophile (e.g., a TCO-tagged biomolecule), the tetrazine is consumed, leading to a significant increase in fluorescence, often referred to as "turn-on."[3] This fluorogenic response enables no-wash imaging with high signal-to-background ratios, which is particularly advantageous for visualizing targets within living cells.[3]
These application notes provide detailed protocols for the synthesis of fluorescent probes using this compound, their application in protein labeling and live-cell imaging, and quantitative data to aid in experimental design.
Quantitative Data
Reaction Kinetics of Bioorthogonal Reactions
The second-order rate constant (k₂) is a critical parameter for comparing the speed of bioorthogonal reactions. The tetrazine-TCO ligation exhibits significantly faster kinetics than other common click chemistry reactions.
| Bioorthogonal Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Tetrazine-TCO Ligation | up to 10⁶ | Extremely fast, catalyst-free, bioorthogonal |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Copper-free but slower kinetics |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Fast but requires a cytotoxic copper catalyst |
Photophysical Properties of Fluorogenic Tetrazine Probes
The "turn-on" ratio, representing the fold increase in fluorescence upon reaction, is a key indicator of a fluorogenic probe's performance. This ratio, along with the quantum yield (Φ) of the final product, varies depending on the fluorophore.
| Fluorophore Core | Example Dye | Turn-on Ratio (Fold Increase) | Quantum Yield (Φ) of Product |
| BODIPY | BODIPY-FL | up to 900 | High |
| Fluorescein | Fluorescein | up to 109 | 0.925 |
| Rhodamine | Tetramethylrhodamine (TMR) | ~95 | High |
| Silicon-Rhodamine | SiR | ~45 | Moderate |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe via Reductive Amination
This protocol describes the synthesis of a fluorescent probe by conjugating this compound with an amine-containing fluorophore (e.g., a cyanine (B1664457) dye amine) via reductive amination. This process involves the formation of a Schiff base, which is then reduced to a stable amine linkage.
Materials:
-
This compound
-
Amine-containing fluorophore (e.g., Cy5-amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Reaction buffer: 0.1 M HEPES or PBS, pH 6.5-7.0
-
Reverse-phase HPLC for purification
-
Mass spectrometer and UV-Vis spectrophotometer for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine-containing fluorophore in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare a fresh solution of sodium cyanoborohydride or STAB in the reaction buffer at a concentration of 100 mM.
-
-
Reaction:
-
In a microcentrifuge tube, combine 1.2 equivalents of the this compound solution with 1 equivalent of the fluorophore-amine solution.
-
Add reaction buffer to achieve a final reactant concentration in the low millimolar range.
-
Add 10 equivalents of the sodium cyanoborohydride or STAB solution to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
-
-
Purification:
-
Once the reaction is complete, purify the fluorescent probe conjugate by reverse-phase HPLC. Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the desired product, identified by its expected mass.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Determine the concentration of the purified probe using the absorbance of the fluorophore at its maximum absorption wavelength (λmax) and its molar extinction coefficient.
-
Protocol 2: Labeling of a Target Protein with the Synthesized Fluorescent Probe
This protocol outlines the labeling of a protein containing a trans-cyclooctene (TCO) moiety with the synthesized methyltetrazine-functionalized fluorescent probe.
Materials:
-
TCO-modified protein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Synthesized methyltetrazine-fluorescent probe
-
Size-exclusion chromatography (SEC) column (e.g., a desalting column)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare the TCO-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Add a 5- to 10-fold molar excess of the dissolved methyltetrazine-fluorescent probe to the protein solution.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted fluorescent probe by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the λmax of the fluorophore.
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.
-
Protocol 3: No-Wash Live-Cell Imaging
This protocol describes the use of the synthesized fluorogenic probe for imaging a TCO-tagged target in living cells.
Materials:
-
Live cells expressing a TCO-tagged protein of interest, cultured on a suitable imaging dish (e.g., glass-bottom dish).
-
Synthesized methyltetrazine-fluorescent probe.
-
Cell culture medium.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Probe Incubation:
-
Prepare a solution of the methyltetrazine-fluorescent probe in cell culture medium at a final concentration of 1-5 µM.
-
Replace the medium on the cells with the probe-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
Transfer the imaging dish directly to the fluorescence microscope. A washing step to remove unbound probe is typically not required due to the fluorogenic nature of the probe.
-
Image the cells using the appropriate laser excitation and emission filters for the chosen fluorophore. Acquire images to observe the localization of the fluorescently labeled target.
-
Visualizations
Signaling Pathway of a Fluorogenic Tetrazine Probe
Caption: Fluorogenic mechanism of a tetrazine probe.
Experimental Workflow: Fluorescent Probe Synthesis
Caption: Workflow for fluorescent probe synthesis.
Experimental Workflow: Pre-targeted Imaging
Caption: Workflow for in vivo pre-targeted imaging.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Development of a multi faceted platform containing a tetrazine, fluorophore and chelator: synthesis, characterization, radiolabeling, and immuno-SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]
Creating Antibody-Drug Conjugates (ADCs) with Methyltetrazine-PEG4-aldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. Methyltetrazine-PEG4-aldehyde is a heterobifunctional linker that enables a precise and efficient bioorthogonal conjugation strategy for the development of next-generation ADCs.
This linker features a methyltetrazine moiety for a highly selective and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group, a biocompatible "click chemistry" reaction. The aldehyde group provides a versatile handle for the initial conjugation to a payload containing a primary amine or hydrazide. The hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and can improve the pharmacokinetic properties of the final ADC.
These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound, as well as methods for evaluating their in vitro efficacy.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for its effective application in ADC development.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₆N₆O₇ | [1][2] |
| Molecular Weight | 580.63 g/mol | [1][2] |
| Appearance | Red oil | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, THF | [1] |
| Storage Conditions | -20°C for long-term stability | [1] |
| Purity | >95% by HPLC | [1] |
| Reactive Groups | Methyltetrazine, Aldehyde | [1][3] |
Experimental Protocols
The creation of an ADC using this compound is a multi-step process. The following protocols outline the key experimental procedures, which involve the preparation of a drug-linker conjugate and a TCO-modified antibody, followed by their bioorthogonal ligation.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-Methyltetrazine-PEG4)
This protocol describes the conjugation of a drug payload containing a primary amine to this compound via reductive amination. This method forms a stable secondary amine bond. A common payload, such as Monomethyl Auristatin E (MMAE), is used as an example.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)[4][5]
-
Glacial acetic acid
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Reaction Setup:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (pH 5-6), which is optimal for imine formation.[6]
-
-
Imine Formation:
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base (imine) intermediate. The progress of the reaction can be monitored by LC-MS.[4]
-
-
Reduction:
-
Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture. These reducing agents selectively reduce the imine in the presence of the aldehyde.[4][5]
-
Continue to stir the reaction at room temperature for an additional 2-4 hours or until the reaction is complete as monitored by LC-MS.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Purify the resulting Payload-Methyltetrazine-PEG4 conjugate by RP-HPLC to remove unreacted starting materials, reducing agent, and byproducts.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using LC-MS and NMR.
-
Protocol 2: Modification of Antibody with a TCO Moiety
This protocol details the introduction of the TCO moiety onto the antibody surface by targeting primary amines (e.g., lysine (B10760008) residues) using a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10 desalting columns)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 5-10 mg/mL using a desalting column.
-
-
TCO-NHS Ester Preparation:
-
Dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling (DOL).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and byproducts by purifying the TCO-modified antibody using SEC (e.g., a PD-10 desalting column) equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the concentration of the purified TCO-modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), representing the average number of TCO molecules per antibody, can be determined by mass spectrometry.
-
Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation
This protocol describes the final conjugation step where the TCO-modified antibody is reacted with the Payload-Methyltetrazine-PEG4 conjugate.
Materials:
-
TCO-modified antibody from Protocol 2
-
Payload-Methyltetrazine-PEG4 conjugate from Protocol 1
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the Payload-Methyltetrazine-PEG4 conjugate in a minimal amount of DMSO and then dilute in PBS, pH 7.4.
-
Add a 1.5 to 3-fold molar excess of the Payload-Methyltetrazine-PEG4 conjugate to the TCO-modified antibody solution.
-
-
Ligation Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The iEDDA reaction is typically rapid.[7] The progress can be monitored by analytical SEC or HIC.
-
-
Purification:
-
Purify the resulting ADC from excess drug-linker conjugate and other impurities using SEC. This will separate the higher molecular weight ADC from the smaller, unreacted components.
-
-
Characterization:
-
Determine the final ADC concentration.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
| Parameter | Method | Expected Outcome | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Provides the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). The average DAR can be calculated. | [8][9] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | Provides a more accurate determination of the DAR by measuring the mass of the light and heavy chains of the reduced ADC. | [9][10] | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Determines the percentage of monomeric ADC and detects the presence of high molecular weight aggregates. | [11] |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | Determines the IC₅₀ (half-maximal inhibitory concentration) of the ADC on target antigen-positive and negative cell lines. | [12][13][14] |
In Vitro Cytotoxicity Assay Protocol
This protocol provides a general guideline for assessing the in vitro potency of the newly synthesized ADC using a colorimetric assay such as MTT.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized ADC
-
Unconjugated antibody (as a negative control)
-
Free cytotoxic payload (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).[1]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.[12]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism). A significantly lower IC₅₀ value for the ADC on antigen-positive cells compared to antigen-negative cells and the unconjugated antibody indicates target-specific cytotoxicity.[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis using this compound.
General Mechanism of Action of an ADC
Caption: General mechanism of action of an antibody-drug conjugate.
Signaling Pathway of Tubulin Inhibitor Payloads
Caption: Signaling pathway of tubulin inhibitor payloads leading to apoptosis.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
Application Notes and Protocols: TCO-Tetrazine Ligation in Biological Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has emerged as a premier bioorthogonal conjugation strategy.[1] Its exceptional reaction speed, catalyst-free nature, and high specificity make it an invaluable tool for applications in complex biological environments, including live-cell imaging, pretargeted drug delivery, and the development of antibody-drug conjugates (ADCs).[1][2] This reaction proceeds efficiently under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for a cytotoxic copper catalyst, which is a significant advantage over other click chemistry reactions.[1][2] The ligation is irreversible and forms a stable dihydropyridazine (B8628806) bond, releasing only nitrogen gas as a byproduct.[1][3] These features enable clean and specific labeling of biomolecules even at low, nanomolar to micromolar concentrations.[2]
Key Features of TCO-Tetrazine Ligation
-
Unparalleled Reaction Speed : With second-order rate constants (k₂) reaching up to 10⁷ M⁻¹s⁻¹, it is the fastest known bioorthogonal reaction, crucial for dilute biological systems.[1][4]
-
Superior Biocompatibility : The reaction is catalyst-free, preserving cell viability and making it ideal for in vivo studies.[1][2]
-
High Specificity : TCO and tetrazine moieties are highly specific for each other and do not cross-react with native biological functional groups.[1]
-
Efficiency at Low Concentrations : The rapid kinetics allow for effective conjugation even at nanomolar to micromolar concentrations.[2]
-
Mild Reaction Conditions : The ligation proceeds efficiently in aqueous media at physiological pH and temperature.[3]
Quantitative Reaction Data
The rate of the TCO-tetrazine ligation is a key parameter for experimental design. The second-order rate constant (k₂) is highly dependent on the substituents on both the TCO and tetrazine rings. Electron-withdrawing groups on the tetrazine can accelerate the reaction.[5]
| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 ± 400 | 9:1 Methanol/Water |
| Dipyridyl tetrazine | CC49-TCO | 13,090 ± 80 | PBS |
| Various (Library) | TCO-PEG₄ | 1,100 - 73,000 | DPBS, 37°C |
| Various | trans-cyclooctene (TCO) | up to 3.8 x 10⁵ | Not Specified |
| General Range | General TCO | 800 - 30,000 | Aqueous Media |
This table summarizes kinetic data from multiple sources.[1][5][6][7] The specific rate can vary significantly based on molecular structure and solvent conditions.
Experimental Protocols
Protocol 1: General Protein Labeling with a TCO-NHS Ester
This protocol describes the initial step of modifying a protein or antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
Procedure:
-
Protein Preparation : Prepare the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines like Tris or glycine.[8]
-
Reagent Preparation : Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[8]
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9] The optimal ratio may need to be determined empirically.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[8]
-
Quenching (Optional) : To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[8][9]
-
Purification : Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[8]
-
Characterization : Determine the degree of labeling (DOL) via mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The TCO-labeled protein is now ready for ligation with a tetrazine-modified molecule.[8]
Protocol 2: Staining of TCO-Labeled Cells with a Tetrazine-Fluorophore
This protocol outlines the second step: the fluorescent labeling of cells that have been modified to display TCO groups on their surface for analysis by flow cytometry or microscopy.
Materials:
-
Cells expressing a TCO-modified molecule on their surface
-
Fluorophore-Tetrazine conjugate (e.g., Cy5-Tetrazine)
-
Anhydrous DMSO
-
Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)[8]
Procedure:
-
Cell Preparation : Harvest the TCO-labeled cells and wash them once with ice-cold FACS buffer.[8] Resuspend the cells in FACS buffer at a suitable concentration.
-
Reagent Preparation : Prepare a stock solution of the Fluorophore-Tetrazine conjugate in anhydrous DMSO.
-
Labeling Reaction : Add the Fluorophore-Tetrazine stock solution to the cell suspension. A final concentration in the low micromolar to nanomolar range is typically sufficient due to the fast reaction kinetics.[2] The optimal concentration should be determined empirically by titration.
-
Incubation : Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light.
-
Washing : Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted tetrazine-fluorophore.
-
Analysis : Resuspend the final cell pellet in FACS buffer and analyze by flow cytometry or prepare for fluorescence microscopy.
Visualizations and Workflows
Reaction Mechanism
The TCO-tetrazine ligation proceeds through a rapid inverse-electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas.[1]
Experimental Workflow: Pre-targeted Cell Imaging
Pre-targeting is a powerful strategy used to improve the signal-to-background ratio in imaging and therapy.[6][10] A targeting molecule (e.g., an antibody) modified with TCO is administered first, allowed to accumulate at the target site, and cleared from circulation. Subsequently, a smaller, fast-clearing tetrazine-linked imaging agent is administered, which rapidly ligates to the TCO-modified antibody at the target site.[11]
Logical Relationship: Factors Influencing Reaction Rate
The success of a TCO-tetrazine ligation experiment depends on several interconnected factors that influence the reaction kinetics. Understanding these relationships is key to optimizing protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyltetrazine-PEG4-aldehyde Conjugation
Welcome to the technical support center for Methyltetrazine-PEG4-aldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
This compound is a heterobifunctional linker molecule designed for two-step sequential or orthogonal bioconjugation reactions.[1][2] It features two distinct reactive groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer:[3]
-
Methyltetrazine: This group reacts with high specificity and speed with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][4] This "click chemistry" reaction is known for its rapid kinetics and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for a catalyst.[4][5]
-
Aldehyde: This functional group reacts with primary amines to form a Schiff base (an imine bond).[3] This reaction is reversible and its efficiency is highly dependent on pH.[6][7] For a more stable linkage, the resulting imine can be reduced to a secondary amine through a process called reductive amination.[3][8]
The PEG4 spacer enhances the solubility of the linker in aqueous buffers and minimizes steric hindrance between the molecules being conjugated.[2][5]
Q2: What are the optimal reaction conditions for the Methyltetrazine-TCO ligation?
The IEDDA reaction between methyltetrazine and TCO is robust and efficient under a range of conditions. Key parameters to consider are:
-
pH: The reaction is generally insensitive to pH within the physiological range of 6.0 to 9.0. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.
-
Temperature: The reaction proceeds rapidly at room temperature (20-25°C) or at 37°C for applications involving live cells.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. The choice of which reactant to use in excess often depends on its stability and cost.
-
Solvent: The reaction works well in a variety of aqueous buffers and some organic solvents like DMSO and DMF.[2]
Q3: How can I optimize the aldehyde-amine conjugation (Schiff base formation)?
The formation of a Schiff base is an equilibrium reaction and is highly pH-dependent.
-
pH: The optimal pH for imine formation is typically around 4.5-5.5.[6][9] At a more basic pH, the reaction may be slow due to insufficient acid to catalyze the dehydration step.[6] Conversely, at a very low pH (below 4), the amine nucleophile can become protonated and non-reactive.[6][9]
-
Reversibility: Schiff bases are susceptible to hydrolysis, especially at acidic pH.[7] For applications requiring a stable conjugate, it is recommended to reduce the imine bond to a more stable secondary amine.
Q4: What is reductive amination and when should I use it?
Reductive amination is a two-step, one-pot process that first forms a Schiff base from the aldehyde and a primary amine, and then reduces the imine to a stable secondary amine.[8] This is the preferred method when a permanent, non-reversible linkage is desired. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the imine in the presence of the aldehyde.[8]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Tetrazine-TCO Ligation
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Empirically optimize the molar ratio of this compound to the TCO-containing molecule. A 1.5 to 2-fold excess of one component can improve yields. |
| Degradation of Reactants | Ensure the purity and integrity of both the tetrazine and TCO reagents. Store them under the recommended conditions (typically at -20°C, protected from light). Assess the stability of your specific tetrazine under your reaction conditions. |
| Suboptimal Reactant Concentration | While the reaction is fast, very low concentrations can slow down the reaction rate. If possible, increase the concentration of the reactants. |
| Presence of Competing Dienophiles | Ensure that your reaction mixture does not contain other strained alkenes that could react with the tetrazine. Purify your starting materials if necessary. |
| Precipitation of Reactants or Product | The PEG4 linker is designed to enhance solubility, but if you are conjugating large, hydrophobic molecules, precipitation can still be an issue. Consider using a buffer with a small percentage of a compatible organic solvent (e.g., DMSO). |
Issue 2: Low Yield or Reversibility in Aldehyde-Amine Conjugation
| Possible Cause | Recommended Solution |
| Suboptimal pH for Schiff Base Formation | Adjust the pH of your reaction to the optimal range of 4.5-5.5. This can be achieved using a buffer such as MES or acetate. |
| Hydrolysis of the Schiff Base | If the imine bond is not stable enough for your application, perform a reductive amination step after the initial conjugation to form a stable secondary amine bond. |
| Protonation of the Amine | If the pH is too acidic, the primary amine on your target molecule will be protonated and non-nucleophilic. Ensure the pH is not significantly below 4.5. |
| Inefficient Reduction Step (Reductive Amination) | Use a fresh solution of a mild reducing agent like NaBH₃CN or NaBH(OAc)₃. Ensure the reaction conditions are compatible with the reducing agent. |
| Presence of Amine-Containing Buffers | Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the aldehyde. Use an amine-free buffer like PBS, MES, or HEPES. |
Issue 3: Challenges with the Bifunctional Linker
| Possible Cause | Recommended Solution |
| One Reaction Interferes with the Other | Perform the two conjugation reactions sequentially. It is often advisable to perform the less stable conjugation (Schiff base formation) first, followed by purification, and then the tetrazine-TCO ligation. |
| Degradation of the Tetrazine Moiety | Be mindful that the conditions used for the aldehyde conjugation (e.g., acidic pH for Schiff base formation) could potentially affect the stability of the tetrazine ring over long incubation times. Minimize reaction times where possible. |
| Self-Conjugation or Polymerization | To prevent the linker from reacting with multiple molecules of the same type, a sequential conjugation strategy is recommended. First, react the aldehyde with your amine-containing molecule, purify the conjugate, and then introduce the TCO-containing molecule. |
Quantitative Data Summary
The following table summarizes the kinetic data for the reaction between methyltetrazine derivatives and TCO. Note that the PEG4 linker may have a slight influence on these rates.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C | [10] |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media | [10] |
| 3-methyl-6-phenyl-tetrazine | TCO | 3.14 | ACN, 20°C | [10] |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation
This protocol describes the conjugation of an amine-containing molecule (Molecule A) to a TCO-containing molecule (Molecule B) using this compound.
Step 1: Conjugation of this compound to Molecule A via Reductive Amination
-
Preparation of Reactants:
-
Dissolve your amine-containing Molecule A in an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0).
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
-
Initial Conjugation (Schiff Base Formation):
-
Add a 5-10 fold molar excess of the this compound stock solution to the solution of Molecule A.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Reduction to a Stable Amine Bond:
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.
-
Add NaBH₃CN to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess linker and reducing agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization (Optional):
-
Confirm the successful conjugation by methods such as mass spectrometry or UV-Vis spectroscopy (monitoring the tetrazine absorbance around 520 nm).
-
Step 2: Ligation of the Methyltetrazine-Molecule A Conjugate to Molecule B-TCO
-
Preparation of Reactants:
-
Ensure the purified Methyltetrazine-Molecule A conjugate is in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the TCO-containing Molecule B in a compatible buffer.
-
-
IEDDA "Click" Reaction:
-
Mix the Methyltetrazine-Molecule A conjugate with Molecule B-TCO at a 1:1 or 1:1.5 molar ratio.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.
-
-
Final Purification:
-
If necessary, purify the final conjugate from any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
-
Visualizations
Caption: Sequential conjugation workflow for this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Tetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Aldehyde-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yield in protein labeling with tetrazine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your protein labeling experiments using tetrazine-TCO ligation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio can vary depending on the specific molecules and should be determined empirically for your system.[1]
Q2: What are the recommended reaction buffers and pH range?
The TCO-tetrazine ligation is robust and works well in various aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice.[1] The reaction is typically performed within a pH range of 6 to 9.[1] If you are using NHS esters to introduce TCO or tetrazine moieties to your protein, it is critical to use an amine-free buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM sodium chloride, pH 7.5) to prevent side reactions with buffer components like Tris or glycine.[1][2]
Q3: What is the ideal reaction temperature and duration?
The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[1] For less reactive partners or to ensure completion, the incubation time can be extended up to 2 hours or overnight at 4°C.[1] In some cases, incubating at 37°C or 40°C can further accelerate the reaction.[1][2]
Q4: My tetrazine solution is colorless or losing its pink/red color. What does this mean?
Tetrazines have a characteristic color and a UV-Vis absorbance around 520-540 nm.[3] The disappearance of this color indicates that the tetrazine has reacted or degraded. Some tetrazines are susceptible to degradation in aqueous media, especially in the presence of nucleophiles (like thiols from DTT) or at very high pH.[4][5][6] It is crucial to use freshly prepared solutions and ensure that any reducing agents used in preceding steps (e.g., TCEP for disulfide reduction) are removed before adding the tetrazine reagent.[3][4]
Troubleshooting Guide: Low Labeling Yield
This section addresses specific issues that can lead to low yield during protein labeling with tetrazine.
Issue 1: Low or No Protein Labeling Detected
Q: My analysis shows a very low degree of labeling (DoL) or no labeling at all. What are the potential causes and solutions?
This is the most common issue and can stem from problems with the reactants, reaction conditions, or the protein itself.
Possible Cause 1: Reagent Degradation
-
Tetrazine Instability: Tetrazines, particularly those with electron-withdrawing groups, can degrade in aqueous solutions.[4][6][7] Exposure to nucleophiles (e.g., DTT, Tris) or high pH can accelerate this degradation.[3][5]
-
TCO Instability: TCO reagents can degrade, especially if exposed to thiols or excessive UV light.[4] NHS-esters used to functionalize proteins are susceptible to hydrolysis and must be stored under dry conditions.[2]
Recommended Solutions:
-
Always use freshly prepared tetrazine solutions for best results.[4]
-
Store TCO and tetrazine reagents under the conditions recommended by the manufacturer (e.g., desiccated, protected from light).[4]
-
If using NHS-ester reagents, dissolve them in a high-quality, anhydrous solvent like DMSO or DMF immediately before use.[2]
-
Ensure complete removal of reducing agents like DTT or TCEP via a desalting column before adding tetrazine reagents.[3]
Possible Cause 2: Suboptimal Reaction Conditions
-
Incorrect pH: While the reaction works in a pH range of 6-9, the stability of your specific protein or reagents might be compromised at the extremes of this range.[1]
-
Buffer Interference: Amine-containing buffers (Tris, glycine) will react with NHS-ester reagents, preventing the initial functionalization of your protein with TCO or tetrazine.[2]
Recommended Solutions:
-
Confirm the pH of your reaction buffer is within the optimal 7.2-7.5 range.
-
For NHS-ester conjugations, perform a buffer exchange into an amine-free buffer like PBS or phosphate buffer before adding the reagent.[2]
Possible Cause 3: Steric Hindrance
-
If the TCO and tetrazine moieties are attached to bulky molecules or are located in sterically crowded regions of the protein, their ability to react can be impeded.[4]
Recommended Solutions:
-
Incorporate a flexible spacer, such as PEG, into your TCO or tetrazine reagent design.[2][4] This can improve the accessibility of the reactive groups.
Possible Cause 4: Inaccurate Quantification
-
The methods used to determine protein and reagent concentrations might be inaccurate, leading to incorrect stoichiometry.
-
The method used to assess the final degree of labeling (DoL) may not be sensitive enough or could be misinterpreted.
Recommended Solutions:
-
Accurately determine the concentration of your protein (e.g., via A280 measurement) and reactive probes.
-
Confirm labeling success by an orthogonal method. For example, use the characteristic tetrazine absorbance (~525 nm) to quantify its incorporation before the final ligation step.[3] Mass spectrometry provides a definitive confirmation of successful conjugation and the DoL.
A troubleshooting decision tree for diagnosing low labeling yield.
Caption: Troubleshooting decision tree for low labeling yield.
Issue 2: Significant Product Loss During Purification
Q: I see good labeling initially, but my protein recovery after purification is very low. What could be happening?
Loss of product during purification steps like Size-Exclusion Chromatography (SEC) or affinity chromatography can often be attributed to protein instability or suboptimal purification conditions.
Possible Cause 1: Protein Precipitation/Aggregation
-
Labeling can alter the isoelectric point and surface properties of a protein, potentially reducing its solubility in a given buffer.[8]
-
High concentrations of the labeled protein can lead to aggregation.
Recommended Solutions:
-
Add Detergents: Consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to the elution buffer to improve the solubility of some proteins.
-
Adjust Buffer: Ensure the purification buffer pH is not close to the theoretical isoelectric point of the newly labeled protein.
-
Work Quickly: Perform purification steps at 4°C to minimize degradation and aggregation.
Possible Cause 2: Non-specific Binding to Resin
-
The labeled protein may be interacting hydrophobically or ionically with the chromatography resin, preventing efficient elution.
Recommended Solutions:
-
Increase Ionic Strength: For SEC, adding 0.1 to 0.2 M NaCl to the elution buffer can help disrupt non-specific ionic interactions.
-
Optimize Wash/Elution: For affinity chromatography, ensure wash and elution conditions are stringent enough to remove non-specific binders but not so harsh that they elute your target protein prematurely or cause it to denature.[9][10]
Possible Cause 3: Inefficient Elution
-
The flow rate may be too high, or the elution volume may be insufficient to recover the entire product.
Recommended Solutions:
-
Decrease the flow rate during the elution step.
-
Increase the volume of the elution buffer.
Supporting Data Tables
Table 1: Recommended Reaction Conditions for Tetrazine-TCO Ligation
| Parameter | Recommended Range | Common Starting Point | Notes |
| Molar Ratio | 1.05 - 1.5 excess Tetrazine | 1.2x excess Tetrazine | Can be optimized based on specific reactants.[1][2] |
| pH | 6.0 - 9.0 | 7.4 | Ensure protein stability. Avoid amine buffers with NHS esters.[1] |
| Temperature | 4°C - 40°C | Room Temperature (20-25°C) | Higher temperatures can accelerate the reaction.[1][2] |
| Duration | 30 - 120 minutes | 60 minutes | Can be extended (e.g., overnight at 4°C) for difficult conjugations.[1] |
| Buffer | PBS, Phosphate Buffer | PBS, pH 7.4 | Must be free of nucleophiles like primary amines if using NHS esters.[1] |
Table 2: Second-Order Rate Constants for Selected Tetrazine-TCO Pairs
The reaction rate is highly dependent on the specific structure of the tetrazine and TCO used. More reactive pairs allow for efficient labeling at lower concentrations.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | 9:1 Methanol/Water[4] |
| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous Media[4] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media[4] |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS[4] |
Note: This table provides approximate values. Actual rates depend on specific experimental conditions.[4]
Experimental Protocols
Protocol 1: General Protein Labeling via Tetrazine-TCO Ligation
This protocol assumes the protein has already been functionalized with a TCO group (e.g., using a TCO-NHS ester) and excess reagent has been removed.
-
Preparation: Prepare the TCO-labeled protein in an appropriate reaction buffer (e.g., PBS, pH 7.4).[1]
-
Reagent Calculation: Determine the volume of the tetrazine-label solution needed to achieve the desired molar excess (e.g., 1.5-fold).
-
Reaction Initiation: Add the calculated volume of the tetrazine-label to the TCO-protein solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[1] For sensitive proteins, the reaction can be performed at 4°C for a longer duration (2 hours to overnight).[1]
-
Purification: Remove excess, unreacted tetrazine-label using a suitable method such as size-exclusion chromatography (SEC) with a desalting column (see Protocol 3).[1]
-
Storage: Store the final purified conjugate at 4°C or as appropriate for the specific protein.[1]
A general workflow for protein labeling and purification.
Caption: General experimental workflow for tetrazine-TCO ligation.
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
The progress of the TCO-tetrazine reaction can be monitored by the disappearance of the tetrazine's characteristic color.[11]
-
Prepare Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO).[4]
-
Determine λmax: Determine the maximum absorbance wavelength (λmax) of your specific tetrazine in the chosen reaction buffer (typically 510-550 nm).[4][11]
-
Initiate Reaction: In a cuvette, add the reaction buffer and the TCO-protein solution. Place the cuvette in a spectrophotometer and start the measurement. Add the tetrazine solution to initiate the reaction, ensuring rapid mixing.[4]
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time. The reaction is complete when the absorbance reading stabilizes at a baseline value.[4]
Protocol 3: Post-Labeling Purification with a Desalting Column (SEC)
-
Equilibrate Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with the desired final storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves passing several column volumes of buffer through the resin.[3]
-
Load Sample: Carefully apply the entire volume of the labeling reaction mixture to the center of the compacted resin bed.
-
Centrifuge: Centrifuge the column according to the manufacturer's protocol to collect the purified, labeled protein. The larger protein conjugate will elute, while the smaller, unreacted tetrazine-label will be retained in the column resin.
-
Collect Protein: The purified protein conjugate is now in the collection tube, ready for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. goldbio.com [goldbio.com]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
Stability issues with Methyltetrazine-PEG4-aldehyde in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Methyltetrazine-PEG4-aldehyde in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors related to its two reactive functional groups: the methyltetrazine moiety and the aldehyde group.
-
For the Methyltetrazine Moiety:
-
pH: While methyl-substituted tetrazines are more stable in aqueous solutions than their unsubstituted counterparts, extreme pH conditions should be avoided. Optimal reactivity for the bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) is typically observed in the pH range of 6-9.
-
Reducing Agents: The tetrazine ring can be sensitive to strong reducing agents. It is crucial to remove any excess reducing agents, such as DTT or TCEP, before introducing the this compound to your reaction mixture.
-
-
For the Aldehyde Moiety:
-
Oxidation: Aldehydes are susceptible to oxidation, especially in the presence of air (oxygen), light, and at elevated temperatures. This can lead to the formation of a non-reactive carboxylic acid, reducing the efficiency of your conjugation to amine-containing molecules.
-
Solvent Choice: The choice of solvent can impact aldehyde stability. While the PEG4 spacer enhances solubility in aqueous buffers, long-term storage in aqueous solutions is not recommended due to the risk of oxidation and other degradation pathways.
-
Buffer Components: Both acidic and basic conditions can catalyze side reactions of aliphatic aldehydes. It is important to work within a pH range that is optimal for both the stability of the aldehyde and the subsequent conjugation reaction (e.g., reductive amination).
-
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the integrity and reactivity of this compound, proper handling and storage of its solutions are critical.
-
Solvent Selection: For stock solutions, it is best to use high-quality, anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). These solvents are less likely to promote hydrolysis or oxidation compared to aqueous buffers.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Prepare fresh solutions immediately before use whenever possible.
-
Storage of Stock Solutions: If a stock solution must be stored, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can I use aqueous buffers to dissolve this compound for my experiment?
A3: Yes, the hydrophilic PEG4 spacer allows for the dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS). However, it is crucial to prepare these aqueous solutions immediately before your conjugation reaction. Long-term storage in aqueous buffers is not recommended due to the potential for aldehyde oxidation and other degradation.
Q4: My conjugation yield is low. How can I troubleshoot this?
A4: Low conjugation yield can be due to several factors. The following logical workflow can help you pinpoint the issue.
Caption: Troubleshooting workflow for low conjugation yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results with the same batch of reagent. | Degradation of this compound due to improper storage or handling. Aldehydes are prone to oxidation and polymerization. | 1. Verify that the reagent is stored at a cool temperature (-20°C or below), protected from light, and preferably under an inert atmosphere.2. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles and exposure to air.3. Prepare fresh working solutions for each experiment. |
| Low or no signal in a fluorescence-based assay after conjugation. | Inactive or degraded this compound. The aldehyde group may have oxidized to a carboxylic acid. | 1. Prepare fresh solutions of the reagent.2. If degradation is suspected, consider analytical validation of the aldehyde group's presence (see Experimental Protocols section).3. Ensure that the reaction conditions (e.g., pH) are optimal for the conjugation chemistry being used. |
| Cloudy solution or visible precipitates when dissolving the reagent. | Polymerization of the aldehyde, which can be initiated by exposure to air, light, or elevated temperatures. | 1. Discard the solution as the concentration of the active aldehyde is no longer accurate.2. Prepare fresh solutions immediately before use.3. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protect them from light. |
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Recommended Use | Storage Temperature | Inert Atmosphere | Light Protection |
| Anhydrous DMSO | Stock Solution | -20°C or -80°C | Recommended | Recommended |
| Anhydrous Ethanol | Stock Solution | -20°C or -80°C | Recommended | Recommended |
| Aqueous Buffers (e.g., PBS) | Immediate Use | N/A | N/A | Recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial containing solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the reagent is completely dissolved.
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into single-use, amber-colored vials. Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing. Store the aliquots at -20°C or -80°C.
Technical Support Center: Purification of Methyltetrazine-Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purification strategies for biomolecules labeled with Methyltetrazine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and optimize your purification workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Methyltetrazine-labeled biomolecules.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Labeled Biomolecule | Non-specific binding to the column: The hydrophobicity of the Methyltetrazine label can increase non-specific interactions with the chromatography resin. | For HIC, optimize the salt concentration and gradient. A shallower gradient or a lower starting salt concentration may be necessary. For SEC, ensure the buffer composition minimizes non-specific interactions. Consider adding a small amount of organic modifier if compatible with your biomolecule. For RP-HPLC, ensure the mobile phase is strong enough to elute the labeled molecule. |
| Precipitation on the column: High concentrations of the labeled biomolecule, especially for hydrophobic conjugates, can lead to precipitation when the mobile phase composition changes. | Reduce the sample load on the column. Optimize the buffer conditions to enhance solubility. For HIC, be cautious of high salt concentrations that can cause "salting out".[] | |
| Instability of the biomolecule: The purification conditions (pH, temperature, buffer components) may be denaturing your protein or antibody. | Screen different buffer systems and pH ranges to find conditions that maintain the stability of your biomolecule. HIC is generally considered a milder purification method that can help preserve protein structure.[2] | |
| Presence of Unreacted (Free) Methyltetrazine Reagent | Inefficient initial purification: The initial desalting or buffer exchange step after the labeling reaction was not sufficient to remove all the small molecule reagents. | Size-Exclusion Chromatography (SEC): This is the most effective method for separating the large labeled biomolecule from small, unreacted reagents. Use a desalting column (e.g., PD-10) or a preparative SEC column for efficient removal.[3][4][5] |
| Incomplete quenching of the reaction: The quenching step did not fully consume all the reactive Methyltetrazine-NHS ester. | Ensure an adequate molar excess of the quenching reagent (e.g., Tris or glycine) is used and that the incubation time is sufficient.[5] | |
| High Levels of Aggregates in the Final Product | Increased hydrophobicity: The Methyltetrazine label can increase the hydrophobicity of the biomolecule, promoting self-association and aggregation.[6] | Size-Exclusion Chromatography (SEC): SEC is the primary method for removing aggregates. Optimize the column length and flow rate to achieve the best resolution between the monomeric conjugate and aggregates.[7] |
| Harsh purification conditions: Denaturing conditions during purification can lead to protein unfolding and subsequent aggregation. | Use milder purification techniques like HIC. Optimize buffer pH and salt concentrations to maintain the native conformation of the biomolecule. | |
| Peak Tailing or Broadening in Chromatography | Secondary interactions with the stationary phase: The Methyltetrazine moiety or exposed hydrophobic patches on the biomolecule can interact with the column matrix. | For RP-HPLC, ensure adequate ion-pairing agent (e.g., TFA) is used. For HIC, adjust the salt type and concentration. For all methods, ensure the column is properly packed and equilibrated. |
| Column overloading: Injecting too much sample can lead to poor peak shape. | Reduce the amount of sample loaded onto the column. |
Frequently Asked Questions (FAQs)
1. Which purification method is best for my Methyltetrazine-labeled biomolecule?
The optimal purification method depends on the type of biomolecule, the nature of the Methyltetrazine linker (e.g., presence of a PEG spacer), and the specific impurities you need to remove.
-
Size-Exclusion Chromatography (SEC): Best for removing unreacted small molecules (like free Methyltetrazine) and for separating monomers from aggregates. It is often used as a final polishing step.[]
-
Hydrophobic Interaction Chromatography (HIC): Ideal for separating biomolecules based on hydrophobicity. It is particularly useful for resolving species with different drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) and can be performed under non-denaturing conditions.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Primarily used for purifying smaller biomolecules like peptides. It offers high resolution but uses organic solvents and acidic conditions that can denature larger proteins.[8]
2. How does the Methyltetrazine label affect the behavior of my biomolecule during purification?
The Methyltetrazine group is hydrophobic, which can increase the overall hydrophobicity of your biomolecule. This can lead to:
-
Increased retention time in HIC and RP-HPLC.
-
Potential for non-specific binding to chromatography resins.
-
A higher propensity for aggregation.[6] Linkers containing hydrophilic spacers like polyethylene (B3416737) glycol (PEG) can help mitigate these effects by increasing the overall hydrophilicity of the conjugate.[9][10]
3. How can I assess the purity of my final product?
Purity can be assessed using a combination of analytical techniques:
-
Analytical SEC: To determine the percentage of monomer and detect the presence of aggregates.
-
Analytical HIC or RP-HPLC: To assess the homogeneity of the labeled species. For ADCs, HIC is used to determine the distribution of DARs.[11]
-
SDS-PAGE: To visualize the molecular weight of the conjugate and check for gross impurities.
-
Mass Spectrometry (e.g., LC-MS): To confirm the identity and integrity of the labeled biomolecule and determine the precise degree of labeling.[12]
4. What are the optimal pH and buffer conditions for purifying Methyltetrazine-labeled biomolecules?
The optimal conditions are highly dependent on the stability of your specific biomolecule. However, some general considerations for the Methyltetrazine label apply:
-
Methyltetrazines are generally more stable in a neutral to slightly acidic pH range. Some derivatives can degrade in highly basic or acidic conditions, especially over long incubation times.[13]
-
For labeling reactions involving NHS esters, amine-free buffers (e.g., PBS, HEPES, bicarbonate) at a pH of 7-9 are recommended.[7]
-
During purification, choose a buffer system that maintains the stability and solubility of your conjugate. For HIC, high concentrations of kosmotropic salts like ammonium (B1175870) sulfate (B86663) are used in the binding buffer.[]
Quantitative Data Summary
| Purification Method | Primary Application | Expected Purity | Expected Recovery | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) | Removal of aggregates and unreacted small molecules. | >99% (for monomer) | 85-95% | Gentle, non-denaturing conditions; effective for aggregate removal. | Lower resolution for species of similar size; not suitable for separating different DARs. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different DARs. | Can isolate specific DAR species to >95% purity. | 70-96% | High resolution for hydrophobic variants; non-denaturing conditions.[] | Requires high salt concentrations which can sometimes induce precipitation; recovery can be variable.[] |
| Reversed-Phase HPLC (RP-HPLC) | Purification of labeled peptides and small proteins. | >99% | 60-90% | High resolution and efficiency. | Uses denaturing organic solvents and acidic pH; not suitable for large, sensitive proteins. |
Experimental Protocols
Protocol 1: Purification of a Methyltetrazine-Labeled Antibody using Size-Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted Methyltetrazine reagent and aggregates from a labeled antibody sample.
Materials:
-
Methyltetrazine-labeled antibody solution
-
SEC column (e.g., Superdex 200 Increase 10/300 GL)
-
Chromatography system (e.g., ÄKTA pure)
-
Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed purification buffer at the desired flow rate (e.g., 0.5 mL/min).
-
Sample Preparation: Centrifuge the labeled antibody solution at 14,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Elution: Elute the sample isocratically with the purification buffer. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the monomeric antibody peak, which is typically the main peak eluting after the void volume (where aggregates elute) and before the smaller peaks of unreacted reagents.
-
Analysis: Analyze the collected fractions by analytical SEC and/or SDS-PAGE to confirm purity and the absence of aggregates.
Protocol 2: Purification of a Methyltetrazine-Labeled Antibody-Drug Conjugate (ADC) using Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate ADC species with different drug-to-antibody ratios (DARs).
Materials:
-
Methyltetrazine-labeled ADC solution
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Chromatography system
-
Buffer A (High Salt): 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0
-
Buffer B (Low Salt): 25 mM potassium phosphate, pH 7.0 containing 25% isopropanol (B130326) (v/v)
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the HIC column with 100% Buffer A until a stable baseline is achieved.
-
Sample Preparation: Dilute the labeled ADC sample with Buffer A to a final ammonium sulfate concentration that allows binding to the column (this may require optimization). Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over a set time (e.g., 20-30 minutes). Species with higher DARs are more hydrophobic and will elute later in the gradient (at lower salt concentrations).
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by analytical HIC and/or mass spectrometry to determine the DAR of each separated species.
Protocol 3: Purification of a Methyltetrazine-Labeled Peptide using Reversed-Phase HPLC (RP-HPLC)
This protocol is for the purification of synthetic peptides labeled with Methyltetrazine.
Materials:
-
Crude Methyltetrazine-labeled peptide
-
RP-HPLC column (e.g., C18 column)
-
HPLC system
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water
-
Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5%) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of Buffer B or DMSO, then dilute with Buffer A). Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Elute the peptide using a linear gradient of increasing Buffer B (e.g., 5% to 95% Buffer B over 30-60 minutes). Monitor the elution at 220 nm and/or 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak(s).
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the labeled peptide. Pool the pure fractions and lyophilize to obtain the final product.
Logical Diagrams
References
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Large-Scale Methyltetrazine-PEG4-aldehyde Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up reactions involving Methyltetrazine-PEG4-aldehyde. Addressing common challenges encountered during large-scale bioconjugation, this resource offers detailed troubleshooting, frequently asked questions, and standardized protocols to ensure reproducible and efficient outcomes in your drug development and research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound reactions?
A1: Scaling up introduces several challenges, primarily centered around maintaining reaction efficiency and product purity. Key issues include:
-
Homogeneity: Ensuring consistent mixing of reactants in larger volumes to avoid localized concentration gradients, which can lead to side reactions or incomplete conjugation.
-
Stoichiometry: Precise control over the molar ratios of the linker and the biomolecule is critical. Inaccuracies can result in batch-to-batch variability and a heterogeneous product profile.
-
Purification: Removal of unreacted reagents and byproducts becomes more complex at a larger scale, often requiring optimization of chromatography or tangential flow filtration (TFF) methods.[1][2]
-
Reaction Monitoring: Real-time monitoring of the reaction progress can be more challenging in large, opaque vessels.
Q2: How does the bifunctional nature of this compound impact scale-up?
A2: this compound possesses two reactive functional groups: a methyltetrazine for bioorthogonal click chemistry and an aldehyde for conjugation to amines.[3] This dual functionality requires a two-step reaction process, each with its own set of considerations for scale-up. The first step, typically reductive amination or Schiff base formation, involves the aldehyde group. The second is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the tetrazine and a trans-cyclooctene (B1233481) (TCO)-modified molecule.[4][5][6] Careful planning is required to ensure the integrity of the first functional group while reacting the second.
Q3: What are the critical process parameters to control during scale-up?
A3: To ensure a robust and reproducible process, the following parameters must be carefully controlled:
-
pH: The pH of the reaction buffer is crucial for both the aldehyde-amine conjugation and the stability of the biomolecule.
-
Temperature: Consistent temperature control is necessary to manage reaction kinetics and prevent degradation of reactants.
-
Mixing Speed and Method: The mixing parameters should be optimized to ensure homogeneity without causing shear stress that could damage sensitive biomolecules.
-
Reagent Addition Rate: A controlled addition rate of the linker to the biomolecule solution can prevent localized high concentrations and minimize side reactions.
Q4: How can I monitor the progress of a large-scale reaction?
A4: Monitoring the reaction can be achieved through various analytical techniques. For the tetrazine-TCO ligation, the disappearance of the characteristic pink/red color of the tetrazine can be monitored spectrophotometrically (around 520-540 nm).[7] For both reaction steps, periodic sampling and analysis by HPLC, mass spectrometry (MS), or SDS-PAGE are recommended to track the formation of the conjugate and the consumption of starting materials.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The pH is outside the optimal range for reductive amination (typically pH 6-8) or for the stability of the biomolecule. | Verify and adjust the pH of the reaction buffer. Perform small-scale trials to determine the optimal pH for your specific system. |
| Inefficient Mixing: Poor mixing leads to localized areas of low reactant concentration. | Optimize the mixing speed and impeller design for the reaction vessel. Consider alternative mixing methods like overhead stirring or a rocking platform. | |
| Incorrect Stoichiometry: Inaccurate calculation or addition of the linker. | Re-verify the concentrations of all stock solutions. Implement a controlled addition strategy for the linker. Use a slight excess of the smaller molecule to drive the reaction to completion. | |
| Hydrolysis of Aldehyde: The aldehyde group is susceptible to oxidation or other degradation pathways. | Ensure the linker is stored properly under inert gas and protected from light. Use freshly prepared solutions for the reaction. | |
| Product Heterogeneity | Inconsistent Reaction Conditions: Fluctuations in temperature or pH during the reaction. | Implement robust process controls to maintain consistent temperature and pH throughout the reaction. |
| Side Reactions: The aldehyde group can potentially react with other nucleophiles on the biomolecule. | Optimize the reaction pH and stoichiometry to favor the desired amine reaction. Consider protecting other reactive groups if necessary. | |
| Difficulty in Purification | Excess Unreacted Linker: A large excess of the linker was used. | Optimize the stoichiometry to use a minimal excess of the linker. Employ size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with an appropriate molecular weight cutoff to remove small molecules.[1][2] |
| Formation of Aggregates: The conjugation process may induce protein aggregation. | Optimize buffer conditions (e.g., ionic strength, excipients) to maintain protein stability. Analyze for aggregates using size-exclusion chromatography with multi-angle light scattering (SEC-MALS). |
Experimental Protocols
Protocol 1: Large-Scale Reductive Amination of a Protein with this compound
This protocol outlines a general procedure for the conjugation of this compound to a primary amine-containing protein via reductive amination.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)[9]
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer at the desired concentration (e.g., 5-10 mg/mL).
-
If necessary, perform a buffer exchange using a desalting column or TFF.
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
In a suitable reaction vessel with controlled stirring, add the this compound stock solution to the protein solution to achieve a 5-20 molar excess.
-
Add the reducing agent (e.g., NaBH₃CN) to a final concentration of approximately 20 mM.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the Methyltetrazine-labeled protein using SEC or TFF to remove excess reagents and byproducts.
-
Protocol 2: Large-Scale TCO-Tetrazine Ligation
This protocol describes the bioorthogonal reaction between the Methyltetrazine-labeled protein and a TCO-containing molecule.
Materials:
-
Purified Methyltetrazine-labeled protein
-
TCO-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Ensure both the Methyltetrazine-labeled protein and the TCO-containing molecule are in a compatible buffer.
-
-
Ligation Reaction:
-
Purification:
-
If necessary, purify the final conjugate using SEC to remove any unreacted TCO-containing molecule.
-
Data Presentation
Table 1: Recommended Molar Excess for Scaled-Up Reactions
| Reaction Step | Reactant 1 | Reactant 2 | Recommended Molar Excess of Reactant 2 |
| Reductive Amination | Protein | This compound | 5 - 20 fold |
| TCO-Tetrazine Ligation | Methyltetrazine-Protein | TCO-Molecule | 1.5 - 3 fold |
Table 2: Analytical Techniques for Monitoring Reaction Progress
| Analytical Technique | Purpose |
| UV-Vis Spectroscopy | Monitor the disappearance of the tetrazine peak (~520-540 nm) during ligation. |
| RP-HPLC | Separate and quantify reactants, intermediates, and products. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the conjugate and identify any byproducts. |
| SDS-PAGE | Visualize the shift in molecular weight of the protein after conjugation. |
| Size-Exclusion Chromatography (SEC) | Assess the purity of the conjugate and detect the presence of aggregates. |
Visualizations
Caption: Experimental Workflow for Scaling Up this compound Reactions.
Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
References
- 1. lonza.com [lonza.com]
- 2. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. conju-probe.com [conju-probe.com]
- 5. Aldehyde-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Tetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
Side reactions of aldehyde group in bioconjugation
Technical Support Center: Aldehyde Bioconjugation
This guide provides troubleshooting for common side reactions and issues encountered when using aldehyde groups for bioconjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conjugation Yield
Question: I am seeing very low or no yield in my aldehyde-mediated conjugation. What are the common causes and how can I fix this?
Answer: Low conjugation yield is a frequent issue that can stem from several factors, from reagent stability to reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Aldehyde Oxidation: Aldehydes can be easily oxidized to carboxylic acids, which are unreactive towards amines, hydrazides, or aminooxy groups.[1][2][3] This is a primary cause of low efficiency.
-
Solution: Always use freshly prepared or purified aldehydes. If generating aldehydes on a biomolecule (e.g., by periodate (B1199274) oxidation of sugars), proceed to the conjugation step immediately.[4] Store aldehyde-containing reagents under an inert atmosphere (nitrogen or argon) if possible.
-
-
Incorrect pH: The formation of imines (Schiff bases), hydrazones, and oximes is pH-dependent. The reaction is typically most efficient in a mildly acidic buffer (pH 5-7).[4]
-
Hydrolysis of Linkage: The initial bond formed (e.g., Schiff base, hydrazone) is reversible and can hydrolyze back to the starting aldehyde and amine/hydrazide.[8][9]
-
Solution: If forming a Schiff base with a primary amine, the linkage is often unstable and must be immediately reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[4][9][10] Oxime linkages are significantly more stable against hydrolysis than hydrazones, making them preferable for applications requiring long-term stability.[5][8]
-
-
Steric Hindrance: The accessibility of the aldehyde group on your biomolecule can significantly impact reaction efficiency.
-
Solution: If possible, introduce a spacer arm between the biomolecule and the aldehyde group to reduce steric hindrance.
-
-
Impure Reagents: Contaminants in your biomolecule sample (e.g., other primary amines like Tris buffer, or proteins like BSA) can compete with the desired reaction.
-
Solution: Ensure your biomolecule is highly pure (>95%). Perform a buffer exchange into a non-amine-containing buffer (e.g., PBS, HEPES) before starting the conjugation.
-
Issue 2: Conjugate Instability and Dissociation
Question: My purified bioconjugate appears to be dissociating over time. Why is my linkage unstable?
Answer: The stability of the covalent bond formed is critical. The type of linkage and the conditions it is exposed to will determine its longevity.
Common Unstable Linkages:
-
Schiff Base (Imine): The initial product of an aldehyde reacting with a primary amine is a Schiff base. This bond is highly susceptible to hydrolysis and is reversible in aqueous solutions.[9][11] It is generally not stable enough for most applications without a subsequent reduction step.[11]
-
Hydrazone: While more stable than a simple Schiff base, hydrazone linkages can be reversible, particularly under acidic conditions.[6][8] This property can be exploited for controlled-release drug delivery systems but is a drawback if stable conjugation is required.[6]
Solutions for Enhancing Stability:
-
Reductive Amination: For Schiff bases, perform a reductive amination step. After the initial reaction, add sodium cyanoborohydride (NaBH₃CN) to reduce the imine C=N bond to a stable secondary amine C-N bond.[4][10]
Caption: Workflow for stable conjugation via reductive amination. -
Use Oxime Ligation: For a highly stable, hydrolysis-resistant bond, use an aminooxy-functionalized reagent (R-ONH₂) to react with the aldehyde. The resulting oxime bond is significantly more stable than a hydrazone bond, especially at physiological pH.[5][8][12]
Quantitative Comparison of Linkage Stability
The stability of different linkages is highly dependent on pH. Oximes are generally the most stable under physiological and mildly acidic conditions.
| Linkage Type | Relative Hydrolytic Stability | Key Characteristics | Citations |
| Schiff Base (Imine) | Low | Reversible; requires reduction for stability. | [9][11] |
| Hydrazone | Moderate | More stable than imines, but can be acid-labile. | [5][6][8] |
| Oxime | High | Significantly more stable than hydrazones against hydrolysis. Rate constants for hydrolysis are ~1000-fold lower than for simple hydrazones. | [5][8][12] |
| Reduced Amine | Very High | A stable, irreversible covalent bond. | [4][10] |
Issue 3: Protein Aggregation and Precipitation
Question: After initiating the conjugation reaction, my protein sample becomes cloudy and precipitates. What is causing this aggregation?
Answer: Aggregation is often a result of intermolecular cross-linking, where one molecule of a reagent reacts with two or more protein molecules, causing them to clump together and precipitate.
Primary Cause:
-
Intermolecular Cross-linking: If your biomolecule has multiple available aldehyde groups (or if you are using a homo-bifunctional linker with aldehydes at both ends), it can react with amine groups on different protein molecules, leading to the formation of large, insoluble aggregates.[13][14]
Caption: Desired conjugation vs. intermolecular cross-linking side reaction.
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of your labeling reagent to the biomolecule. Start with a 1:1 or a slight excess of the labeling reagent and optimize from there. Avoid a large excess of the biomolecule if it has multiple reactive sites.
-
Use Low Protein Concentration: Performing the reaction at a lower protein concentration can reduce the probability of intermolecular collisions and favor the desired intramolecular reaction.
-
Optimize pH to Control Reactivity: The reactivity of surface amines (like lysine) is pH-dependent. Lowering the pH slightly can protonate some amines, reducing their nucleophilicity and potentially decreasing the rate of cross-linking.
-
Site-Specific Aldehyde Introduction: If possible, use methods to introduce a single, site-specific aldehyde group onto your protein. This is the most effective way to prevent heterogeneity and intermolecular cross-linking. Methods include using formylglycine generating enzyme (FGE) or periodate oxidation of a unique N-terminal serine/threonine.[15]
Key Experimental Protocols
Protocol 1: General Reductive Amination of a Protein
This protocol describes the conjugation of an amine-containing molecule to a protein with an aldehyde group, followed by reduction to a stable secondary amine.
Materials:
-
Aldehyde-functionalized protein
-
Amine-containing labeling reagent
-
Reaction Buffer: 0.1 M MES or HEPES, 0.15 M NaCl, pH 6.0
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in 10 mM NaOH, prepare fresh)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (like MES or HEPES) at a concentration of 1-5 mg/mL.
-
Initial Conjugation: Add the amine-containing reagent to the protein solution at a desired molar excess (e.g., 10- to 20-fold).
-
Incubation: Gently mix and incubate the reaction at room temperature for 2 hours.
-
Reduction: Add NaBH₃CN to a final concentration of 20-50 mM.
-
Incubation (Reduction): Continue the incubation at room temperature for another 2 hours or overnight at 4°C.
-
Quenching (Optional): To quench any remaining aldehydes and the reducing agent, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
Protocol 2: Generating Aldehydes on a Glycoprotein (B1211001) via Periodate Oxidation
This protocol creates reactive aldehyde groups on glycoproteins by oxidizing vicinal diols in sugar residues (e.g., sialic acids).
Materials:
-
Glycoprotein of interest
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in Oxidation Buffer, prepare fresh and protect from light)
-
Quenching Solution: 1 M Glycerol or Ethylene Glycol
-
Desalting column
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer.
-
Oxidation: Add the NaIO₄ solution to the glycoprotein to a final concentration of 1-2 mM. Note: Higher concentrations can lead to oxidation of other amino acids like methionine and cysteine.[15]
-
Incubation: Incubate the reaction for 20-30 minutes at 4°C in the dark.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C in the dark.
-
Purification: Immediately remove excess periodate and quenching reagent using a desalting column equilibrated with your chosen conjugation buffer (e.g., MES, pH 6.0).
-
Conjugation: Proceed immediately with the conjugation reaction (e.g., Protocol 1 or an oxime/hydrazone ligation) as the generated aldehydes may not be stable over long periods.
References
- 1. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 11. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
- 12. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]
- 13. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 14. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
Technical Support Center: Characterization of Methyltetrazine-PEG4-aldehyde Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of Methyltetrazine-PEG4-aldehyde and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional linker that contains two reactive groups: a methyltetrazine and an aldehyde.[1][2] The methyltetrazine group participates in very fast and specific bioorthogonal reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3][4][5][6] The aldehyde group can react with primary amines to form a Schiff base, which can be further stabilized through reductive amination.[1] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous solutions and reduces steric hindrance.[1][2]
Q2: What are the main applications of this compound?
This linker is widely used in bioconjugation, drug delivery, and imaging.[1] It allows for the precise and covalent attachment of biomolecules, fluorescent dyes, or polymers to other molecules of interest.[1]
Q3: What are the key characterization techniques for this compound and its conjugates?
The primary techniques for characterizing this linker and its conjugates are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[7][8]
Troubleshooting Guides
NMR Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in ¹H NMR spectrum. | Impurities in the sample or residual solvent. | - Ensure the sample is properly purified before analysis. - Use deuterated solvents of high purity. - Compare the spectrum with a reference spectrum of the solvent to identify solvent peaks. |
| Broad or poorly resolved peaks. | Sample aggregation or paramagnetic impurities. | - Try dissolving the sample in a different deuterated solvent. - Filter the NMR sample. - Ensure the NMR tube is clean. |
| Absence of characteristic aldehyde proton peak (~9.5-10 ppm). | Degradation of the aldehyde group. | - Store the compound under recommended conditions (-20°C). - Avoid prolonged exposure to air and moisture. - Re-purify the compound if necessary. |
Mass Spectrometry Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed. | The molecule is fragmenting extensively under the ionization conditions. | - Use a softer ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). - Optimize the ionization source parameters. |
| Observed mass does not match the expected molecular weight. | Formation of adducts (e.g., with sodium or potassium ions) or incomplete reaction/degradation. | - Check for common adducts by looking for peaks at [M+Na]⁺, [M+K]⁺, etc. - Re-evaluate the synthesis and purification steps to ensure complete reaction and sample purity. |
| Multiple peaks in the spectrum. | Presence of impurities or different salt forms of the conjugate. | - Purify the sample using HPLC. - Analyze the sample with LC-MS to separate the different components before mass analysis. |
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or tailing peaks. | Poor interaction with the stationary phase or column degradation. | - Optimize the mobile phase composition and pH. - Use a new column or flush the existing column. - Ensure the sample is fully dissolved in the mobile phase. |
| Multiple peaks for a supposedly pure compound. | Isomers, degradation products, or impurities. | - If isomers are possible, try different column chemistry or gradient conditions to improve separation. - Check the stability of the compound in the mobile phase. - Use a different analytical technique (e.g., LC-MS) to identify the different species. |
| Inconsistent retention times. | Fluctuations in the HPLC system (e.g., pump, temperature). | - Ensure the HPLC system is properly equilibrated. - Check for leaks in the system. - Maintain a constant column temperature. |
Data Presentation
Expected Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆N₆O₇ | [2] |
| Molecular Weight | 580.63 g/mol | [2] |
| Appearance | Red oil | [2] |
| Purity (by HPLC) | >95% | [2] |
| Solubility | THF, DCM, DMF, DMSO | [2] |
| Storage | -20°C | [2] |
Expected ¹H NMR Chemical Shifts (in CDCl₃)
Note: These are predicted values based on the chemical structure. Actual values may vary.
| Proton Type | Approximate Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.0 |
| Aromatic (Tetrazine ring) | 8.0 - 9.0 |
| PEG spacer (-OCH₂CH₂O-) | 3.5 - 4.0 |
| Methyl (on Tetrazine) | 2.5 - 3.0 |
Expected Mass Spectrum Peaks (ESI+)
| m/z | Identity |
| 581.27 | [M+H]⁺ |
| 603.25 | [M+Na]⁺ |
| 619.22 | [M+K]⁺ |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the this compound conjugate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and assign the chemical shifts relative to a reference signal (e.g., TMS at 0 ppm).
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote ionization.
-
Analysis: Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts.
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System Preparation: Use a C18 column and a mobile phase system consisting of Solvent A (water with 0.1% trifluoroacetic acid) and Solvent B (acetonitrile with 0.1% trifluoroacetic acid).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample onto the column. Run a linear gradient from 5% to 95% Solvent B over 20-30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the tetrazine absorbs (around 280 nm and 520 nm).
-
Purity Assessment: Calculate the purity of the sample by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound conjugates.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. [PDF] Inverse electron demand Diels-Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. | Semantic Scholar [semanticscholar.org]
- 6. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. blog.brewerscience.com [blog.brewerscience.com]
Validation & Comparative
A Head-to-Head Comparison: Methyltetrazine-PEG4-aldehyde vs. Other PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical determinant in the successful engineering of bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems. The linker not only connects the functional components but also profoundly influences the overall stability, solubility, and in vivo performance of the final construct. This guide provides an objective, data-driven comparison of Methyltetrazine-PEG4-aldehyde with other prominent PEG linkers, focusing on their chemical properties, reaction kinetics, and stability to empower informed decision-making in your research and development endeavors.
This compound is a heterobifunctional linker that has gained significant traction due to its participation in one of the fastest bioorthogonal reactions currently available.[1][2] It features a methyltetrazine moiety for exceptionally rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner, and an aldehyde group for covalent bond formation with amine-containing molecules through reductive amination or Schiff base formation.[3] The integrated short, hydrophilic tetraethylene glycol (PEG4) spacer serves to enhance aqueous solubility and minimize steric hindrance during conjugation.[2][3]
This guide will primarily compare this compound and its corresponding bioorthogonal reaction with a widely used alternative: PEG linkers functionalized with a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules. A common example of such a linker is DBCO-PEG4-NHS ester, which allows for the attachment to amine-containing biomolecules via the N-hydroxysuccinimide (NHS) ester.[4][5]
Quantitative Comparison of Key Performance Metrics
The selection of a bioorthogonal linker system is often a trade-off between reaction speed and the stability of the reactants and the resulting conjugate. The following tables summarize key quantitative data from various sources to facilitate a direct comparison.
Table 1: Reaction Kinetics of Bioorthogonal Ligation Chemistries
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Methyltetrazine + trans-Cyclooctene (TCO) | ~1 - 1 x 10⁶ [6] | Extremely fast kinetics, catalyst-free, forms a stable dihydropyridazine (B8628806) bond with the release of nitrogen gas.[1][6] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO + Azide | ~1 - 2 [7] | Catalyst-free "click" chemistry, forms a stable triazole linkage, generally slower than iEDDA.[7][8] |
Table 2: In Vivo Linker Stability in Antibody-Drug Conjugate (ADC) Models
| Linker Type | ADC Model | Animal Model | Linker Half-life | Reference(s) |
| Dipeptide (Valine-Citrulline) | cAC10-vcMMAE | Mouse | ~144 hours (6.0 days) | [9] |
| Dipeptide (Valine-Citrulline) | cAC10-vcMMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [9] |
| Hydrazone/Disulfide | Various | Mouse/Human | Significantly shorter than dipeptide linkers | [9] |
Note: Direct comparative in vivo stability data for methyltetrazine-TCO vs. DBCO-azide linked ADCs is limited in publicly available literature. However, the inherent stability of the resulting dihydropyridazine and triazole rings suggests high stability in biological systems.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment and comparison of different linker technologies. Below are representative protocols for key experiments.
Protocol 1: Determination of Second-Order Reaction Rate Constant by ¹H NMR Spectroscopy
This method allows for the direct monitoring of reactant consumption and product formation to calculate the reaction rate.
Materials:
-
This compound or DBCO-PEG4-NHS ester
-
Corresponding reaction partner (TCO- or azide-functionalized molecule)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the PEG linker and its reaction partner in the deuterated solvent.
-
Prepare an NMR tube containing a known concentration of one reactant and the internal standard.
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding a known concentration of the second reactant to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Integrate the signals of a characteristic proton peak for one of the reactants and the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the inverse of the reactant concentration versus time. For a second-order reaction, this will yield a linear plot with a slope equal to the second-order rate constant (k₂).
Protocol 2: In Vivo Plasma Stability Assessment of an Antibody-Drug Conjugate (ADC)
This protocol outlines a general method for evaluating the stability of the linker in a physiological environment.[10][11][12][13]
Animal Model:
-
Immunocompromised mice bearing a relevant tumor xenograft.
Procedure:
-
ADC Administration: Administer the ADC, prepared using either this compound or an alternative linker, to the mice via intravenous injection at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).
-
Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.
-
Quantification of Intact ADC (ELISA-based):
-
Coat a 96-well plate with an antigen that is the target of the ADC's antibody.
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples to the wells. The intact ADC will bind to the antigen.
-
Detect the bound ADC using a secondary antibody that recognizes the cytotoxic drug. The signal intensity is proportional to the concentration of intact ADC.
-
-
Quantification of Total Antibody (ELISA-based):
-
Use a similar ELISA format, but with a detection antibody that recognizes the antibody portion of the ADC, regardless of whether the drug is attached.
-
-
Data Analysis:
-
Plot the concentrations of intact ADC and total antibody over time.
-
The rate of divergence between the two curves indicates the rate of drug-linker cleavage. The in vivo half-life of the linker can be calculated from these data.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using the DOT language.
Concluding Remarks
The choice between this compound and other PEG linkers is highly dependent on the specific application. For applications demanding extremely rapid conjugation, particularly at low reactant concentrations, the methyltetrazine-TCO ligation chemistry offered by this compound is a superior choice due to its exceptionally high second-order rate constant.[6] This is particularly advantageous for in vivo pre-targeting strategies and the labeling of low-abundance biomolecules.
Conversely, while the SPAAC reaction with DBCO-functionalized linkers is slower, it is still a highly effective and widely used bioorthogonal method.[7][8] The stability of both the dihydropyridazine and triazole linkages formed by these reactions is generally high, making them suitable for applications requiring stable bioconjugates, such as ADCs.[9]
Ultimately, the optimal linker choice will be dictated by a careful consideration of the required reaction kinetics, the stability of the reactants and final conjugate, and the specific functional groups available for conjugation on the biomolecules of interest. The experimental protocols provided in this guide offer a framework for the empirical evaluation and comparison of different linker technologies to select the most suitable candidate for your research and development objectives.
References
- 1. Aldehyde-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 10. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Methyltetrazine vs other tetrazine derivatives for bioconjugation
In the rapidly evolving field of bioconjugation, the inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for its exceptional kinetics and bioorthogonality.[1] Among the diverse array of tetrazine derivatives, methyltetrazine has garnered significant attention due to its unique combination of small size, stability, and favorable reactivity. This guide provides a comprehensive comparison of methyltetrazine with other commonly used tetrazine derivatives, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific bioconjugation needs.
Performance Comparison of Tetrazine Derivatives
The selection of a tetrazine for a bioconjugation experiment is a critical decision that balances the need for rapid reaction kinetics with the requirement for stability in a biological environment.[1] Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate but can also decrease the stability of the molecule in aqueous solutions.[2][3] Conversely, electron-donating groups, such as the methyl group in methyltetrazine, tend to enhance stability, sometimes at the cost of reactivity.[4]
The following tables summarize key performance metrics for methyltetrazine and other representative tetrazine derivatives based on published experimental data. It is important to note that reaction conditions, including the specific dienophile, solvent, and temperature, can significantly influence the observed rate constants.[1]
Table 1: Second-Order Rate Constants (k₂) of Tetrazine Derivatives with trans-Cyclooctene (B1233481) (TCO)
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Conditions | Reference |
| Methyltetrazine | TCO | 4,800 | Not specified | [5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | Not specified | [6] |
| Hydrogen substituted tetrazine | TCO | Varies | 37 °C, PBS pH 7.4 | [3] |
| Tetrazines with electron-withdrawing groups | TCO | Faster than hydrogen substituted | 37 °C, PBS pH 7.4 | [3] |
| Tetrazines with electron-donating groups | TCO | Slower than hydrogen substituted | 37 °C, PBS pH 7.4 | [3] |
| Highly reactive tetrazine scaffolds | TCO | >50,000 | 25 °C in 1,4-dioxane (B91453) and 37 °C in DPBS | [7] |
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Conditions | Stability | Reference |
| Methyltetrazine | Biological systems | Relatively stable | [8] |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37 °C | Unstable (60-85% degraded after 12h) | [2] |
| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, 37 °C | Unstable (60-85% degraded after 12h) | [2] |
| Pyridyl and Phenyl tetrazines | 1:9 DMSO/PBS, 37 °C | More stable (>75% remaining after 12h) | [2] |
| Hydroxyl-substituted tetrazines | Aqueous media | More stable than pyridyl-substituted | [2] |
| Tetrazine 6 (structure not specified) | Serum | Best serum stability among tested | [3] |
Key Advantages of Methyltetrazine
Methyltetrazine offers a compelling balance of properties for many bioconjugation applications:
-
Small Size: Its minimal steric profile makes it an ideal bioorthogonal handle, particularly when labeling sensitive biomolecules where larger tags might interfere with function.[8]
-
Enhanced Stability: The electron-donating methyl group contributes to its stability in aqueous environments, a crucial factor for experiments requiring longer incubation times.[2][8] While monosubstituted tetrazines are sterically preferred, they are known to be relatively unstable in biological systems.[8]
-
Favorable Kinetics: While not the fastest reacting tetrazine available, its reaction rate with strained alkenes like trans-cyclooctene (TCO) is sufficiently rapid for most in vivo and in vitro applications.[5][9]
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments cited in this guide.
Determination of Second-Order Rate Constants (k₂)
This protocol describes the measurement of the reaction kinetics between a tetrazine derivative and a dienophile (e.g., TCO) using a stopped-flow spectrophotometer.[1][3]
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).[1] b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).[1] c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[1]
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).[1] b. Load the tetrazine and TCO solutions into separate syringes of the instrument.[1] c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1] d. Record the absorbance decay trace.[1]
3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[1] b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[1]
Tetrazine Stability Assay in Aqueous Buffer
This protocol outlines a method to assess the stability of tetrazine derivatives in a physiologically relevant buffer.[2]
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative in DMSO. b. Dilute the stock solution in the desired aqueous buffer (e.g., 1:9 DMSO/PBS, pH 7.4) to a final concentration suitable for spectrophotometric analysis.[2]
2. Incubation: a. Incubate the tetrazine solution at a physiologically relevant temperature (e.g., 37 °C).[2] b. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take aliquots of the solution.[2]
3. Analysis: a. Measure the absorbance of each aliquot at the characteristic wavelength of the tetrazine (e.g., 540 nm).[2] b. The percentage of remaining tetrazine is calculated by normalizing the absorbance at each time point to the initial absorbance at time zero.
4. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time to determine its stability profile.[1]
Visualizing Bioconjugation Workflows
The following diagrams illustrate common experimental workflows in bioconjugation utilizing tetrazine chemistry.
Caption: General workflow for two-step bioconjugation using tetrazine-dienophile ligation.
Caption: Workflow for pre-targeted in vivo imaging using tetrazine bioorthogonal chemistry.
Conclusion
Methyltetrazine stands out as a versatile and reliable tool in the bioconjugation toolbox. Its small size minimizes potential interference with biomolecular function, while its enhanced stability ensures its persistence in biological media.[8] Although some highly activated tetrazines offer faster reaction kinetics, the reactivity of methyltetrazine is more than adequate for a broad range of applications, including live-cell imaging and in vivo studies.[5][8] The choice of tetrazine will always be application-dependent, but for researchers seeking a balance of stability, size, and reactivity, methyltetrazine presents a compelling option.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
The Precision Advantage: Why Bioorthogonal Chemistry Outshines Traditional Crosslinkers in Biological Research
For researchers, scientists, and drug development professionals navigating the complexities of studying biological systems, the choice of chemical tools is paramount. While traditional crosslinkers have long been staples for connecting molecules, a more recent innovation, bioorthogonal chemistry, offers a paradigm shift in precision and biocompatibility. This guide provides an objective comparison of bioorthogonal chemistry and traditional crosslinking methods, supported by experimental data, to illuminate the distinct advantages of adopting bioorthogonal strategies in your research.
At its core, the superiority of bioorthogonal chemistry lies in its ability to perform highly specific and efficient chemical reactions within a living system without interfering with native biochemical processes.[1] This "bioorthogonality" stands in stark contrast to traditional crosslinkers, which often suffer from a lack of specificity, leading to off-target reactions and potential cytotoxicity.[2][3]
Key Advantages of Bioorthogonal Chemistry
Bioorthogonal reactions are designed to be inert to the vast array of functional groups present in biological systems, such as amines, thiols, and hydroxyls. Instead, they rely on pairs of mutually reactive functional groups that are abiotic, meaning they are not naturally found in living organisms.[1] This fundamental principle underpins the major advantages of bioorthogonal chemistry:
-
Unparalleled Specificity: By utilizing unique reactive partners, bioorthogonal reactions proceed with exceptional selectivity, minimizing the off-target modifications that plague traditional crosslinking methods.[2] This precision is crucial for accurately studying specific biomolecules and their interactions.
-
Enhanced Biocompatibility: Bioorthogonal reagents and their reactions are designed to be non-toxic to cells, enabling the study of biological processes in their native environment, including within living cells and organisms.[3] This is a significant advantage over many traditional crosslinkers that can induce cellular stress and apoptosis.
-
High Efficiency and Favorable Kinetics: Many bioorthogonal reactions exhibit rapid kinetics, allowing for efficient labeling and conjugation even at low concentrations of target molecules.[4] This efficiency is critical for capturing transient biological events and for applications in areas like in vivo imaging and drug delivery.
Data Presentation: A Quantitative Comparison
The performance differences between bioorthogonal chemistry and traditional crosslinkers become evident when examining their quantitative characteristics. The following table summarizes key parameters for popular methods in each category.
| Feature | Bioorthogonal Chemistry (e.g., SPAAC, Tetrazine Ligation) | Traditional Crosslinkers (e.g., NHS Esters, Glutaraldehyde) |
| Specificity | High: Reacts only with its specific bioorthogonal partner.[2] | Low: Reacts with common functional groups (e.g., primary amines), leading to off-target labeling.[4][5][6] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Wide range, with some reactions being extremely fast (e.g., Tetrazine Ligation: up to 2000 M⁻¹s⁻¹).[7] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) rates vary with the cyclooctyne (B158145) used.[8] | Generally slower and more variable. For example, the rate of NHS ester reaction with amines is highly pH-dependent.[7] |
| Cytotoxicity | Generally low, designed for use in living systems.[3][9] | Can be significant. For instance, NHS ester hydrolysis can alter pH, and glutaraldehyde (B144438) is a known fixative with cytotoxic effects.[10] |
| Off-Target Reactions | Minimal to none due to the unique reactivity of the bioorthogonal pairs. | High potential for cross-reactivity with numerous cellular components, leading to artifacts.[2][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any chemical biology technique. Below are summarized protocols for a representative bioorthogonal reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) and a common traditional crosslinking method (Glutaraldehyde Crosslinking).
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the general steps for labeling a protein of interest (POI) that has been metabolically or genetically tagged with an azide (B81097) group using a cyclooctyne-conjugated fluorophore.
1. Materials and Reagents:
-
Cells expressing the azide-tagged POI.
-
Cell culture medium appropriate for the cell line.
-
Azide-containing metabolic precursor (e.g., azido (B1232118) sugar or amino acid).
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
2. Cell Preparation and Metabolic Labeling:
-
Culture cells on a suitable imaging dish.
-
Incubate cells with the azide-containing metabolic precursor for a sufficient duration (e.g., 24-48 hours) to allow incorporation into the POI.
3. SPAAC Reaction (Labeling Step):
-
Prepare a working solution of the cyclooctyne-fluorophore in pre-warmed cell culture medium (typical final concentration: 1-50 µM, optimization required).
-
Wash the cells with warm PBS to remove unincorporated precursor.
-
Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
4. Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted cyclooctyne-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Experimental Protocol: Glutaraldehyde Crosslinking of Proteins
This protocol provides a general procedure for crosslinking interacting proteins in a purified sample.
1. Materials and Reagents:
-
Purified protein sample in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer; avoid amine-containing buffers like Tris).
-
Glutaraldehyde solution (e.g., 25% stock solution).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE reagents.
2. Sample Preparation:
-
Prepare the protein sample at a suitable concentration in the reaction buffer.
3. Crosslinking Reaction:
-
Add freshly prepared glutaraldehyde to the protein sample to a final concentration of 0.05% - 0.1% (v/v). Optimization is critical.
-
Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., room temperature or on ice).
4. Quenching the Reaction:
-
Stop the crosslinking reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for a further 15 minutes to ensure all unreacted glutaraldehyde is quenched.
5. Analysis:
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
Mandatory Visualization
To further illustrate the conceptual differences between these two approaches, the following diagrams, generated using the DOT language, depict their fundamental mechanisms and a typical experimental workflow for bioorthogonal labeling.
Caption: Bioorthogonal vs. Traditional Crosslinking Mechanisms.
Caption: Experimental Workflow for Bioorthogonal Labeling.
Conclusion
The advent of bioorthogonal chemistry has provided researchers with a powerful and precise toolkit to explore the intricate workings of biological systems. Its superior specificity, biocompatibility, and efficiency offer clear advantages over traditional crosslinking methods, which are often hampered by off-target effects and cytotoxicity. By enabling the study of biomolecules in their native context with minimal perturbation, bioorthogonal chemistry is paving the way for new discoveries in fundamental biology, drug development, and diagnostics. For researchers seeking to obtain the most accurate and reliable data from their biological experiments, the adoption of bioorthogonal strategies represents a significant step forward.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Site-Specific Labeling: Validation of Methyltetrazine-PEG4-aldehyde
In the fields of chemical biology, drug development, and molecular imaging, the ability to specifically label and track biomolecules is of utmost importance. Bioorthogonal chemistry provides a robust toolkit for this purpose, enabling the covalent modification of biomolecules in living systems without interfering with native biochemical processes.[1] Methyltetrazine-PEG4-aldehyde is a heterobifunctional linker that offers a versatile strategy for site-specific conjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[2][3]
This guide provides an objective comparison of the this compound labeling methodology against other common bioorthogonal and site-specific labeling techniques. It includes a summary of quantitative performance data, detailed experimental protocols for validation, and diagrams to illustrate the core chemical principles and workflows.
Performance Comparison of Bioorthogonal Labeling Chemistries
The choice of a bioorthogonal reaction is often dictated by a balance between reaction speed (kinetics), the stability of the reactants and products, and biocompatibility.[1] The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions currently known.[4][5] This high reaction rate allows for efficient labeling even at low reactant concentrations, which is crucial for many biological applications.[6]
Below is a quantitative comparison of key performance metrics for several prominent bioorthogonal labeling reactions.
| Feature | Tetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aldehyde/Hydrazide Ligation |
| Reaction Chemistry | Inverse Electron-Demand Diels-Alder (iEDDA)[7] | Strain-Promoted [3+2] Cycloaddition[1] | Huisgen [3+2] Cycloaddition | Hydrazone/Oxime Formation[8] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10³ - 10⁶[6][7] | ~0.1 - 1.0[7] | ~10² - 10³ | ~10⁻² - 10⁻¹ |
| Bioorthogonality | Excellent[9] | Excellent[1] | Good (Copper catalyst can be cytotoxic)[10] | Moderate (Aldehydes present in metabolites)[11] |
| Catalyst Required | No[5] | No[1] | Yes (Copper (I))[1] | No (Aniline catalyst often used to improve kinetics)[12] |
| Stability of Linkage | High (Stable dihydropyridazine)[5] | High (Stable triazole)[13] | High (Stable triazole)[10] | Moderate (Reversible under acidic conditions) |
| Reaction Conditions | Aqueous buffer, pH 6-9, room temp[6] | Aqueous buffer, room temp[1] | Aqueous buffer, room temp | Aqueous buffer, pH 4-6 |
Principles of this compound Labeling
This compound is a versatile linker composed of three key functional parts:
-
Methyltetrazine: This group serves as the bioorthogonal handle, reacting with exceptional speed and selectivity with strained alkenes like TCO.[9][14]
-
Aldehyde: This reactive group forms covalent bonds with primary amines (e.g., the side chain of lysine (B10760008) residues on a protein) through Schiff base formation, which can be further stabilized by reductive amination.[3]
-
PEG4 Spacer: The hydrophilic 4-unit polyethylene (B3416737) glycol spacer enhances solubility in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[3][5][14]
The labeling strategy is a two-step process. First, the aldehyde group of the linker is conjugated to a biomolecule. Second, the tetrazine moiety is available for a rapid "click" reaction with a TCO-modified molecule of interest (e.g., a fluorescent dye, a drug payload, or an imaging agent).
Experimental Protocols
The following protocols provide detailed methodologies for labeling a target protein with this compound and validating the conjugation.
Protocol 1: Protein Labeling via Reductive Amination
This protocol describes the conjugation of the aldehyde group to primary amines on a target protein.
Materials:
-
Target Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 1 M in water).
-
Desalting column (e.g., Zeba™ Spin Desalting Column).
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Adjust the protein solution to a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker.
-
Add NaCNBH₃ to a final concentration of 20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and reducing agent using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[9]
-
Collect the purified tetrazine-labeled protein.
-
Protocol 2: Bioorthogonal "Click" Reaction with a TCO-Fluorophore
This protocol details the second step: the iEDDA reaction.
Materials:
-
Purified Tetrazine-Labeled Protein from Protocol 1.
-
TCO-functionalized molecule (e.g., TCO-PEG-fluorophore).
-
PBS, pH 7.4.
Procedure:
-
Add the TCO-functionalized molecule to the tetrazine-labeled protein solution. A 2- to 5-fold molar excess of the TCO reagent over the protein is typically used.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often complete within minutes.[9]
-
The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine or by measuring the decrease in absorbance at ~520 nm.[6][15]
-
If necessary, remove excess TCO reagent via size-exclusion chromatography or dialysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Mass spectrometry for characterization of modified proteins
A Comprehensive Guide to Mass Spectrometry for the Characterization of Modified Proteins
For researchers, scientists, and professionals in drug development, understanding the intricate landscape of protein post-translational modifications (PTMs) is paramount. Mass spectrometry has emerged as the cornerstone technology for identifying, localizing, and quantifying these modifications, which are critical for cellular function and disease pathogenesis. This guide provides an objective comparison of common mass spectrometry-based strategies for the characterization of modified proteins, supported by experimental data and detailed protocols.
A Comparative Overview of Proteomic Strategies
The characterization of protein modifications can be approached from three primary strategic levels: bottom-up, middle-down, and top-down proteomics. Each strategy offers distinct advantages and limitations in terms of protein sequence coverage, PTM preservation, and analytical throughput.
Bottom-Up Proteomics: This is the most widely used approach, involving the enzymatic digestion of proteins into smaller peptides prior to mass spectrometry analysis.[1] While this method benefits from high-throughput capabilities and is compatible with a wide range of separation techniques, it can lead to the loss of information regarding the co-occurrence of multiple PTMs on a single protein molecule.[1][2]
Top-Down Proteomics: In contrast, top-down proteomics analyzes intact proteins, thereby preserving the complete PTM profile of each proteoform.[1][3] This approach provides a holistic view of all modifications on a protein but is technically challenging, generally offering lower throughput and being more suitable for the analysis of less complex protein mixtures.[3][4]
Middle-Down Proteomics: As a compromise between the two extremes, middle-down proteomics involves the limited enzymatic digestion of proteins into larger peptides (typically 3-15 kDa).[5][6] This strategy retains the connectivity between multiple PTMs within these larger peptide fragments while being more amenable to high-resolution mass spectrometry than intact proteins.[5][6] It is particularly well-suited for the analysis of heavily modified proteins like histones.[5]
Visualizing Proteomic Workflows
The choice of a proteomic strategy dictates the overall experimental workflow, from sample preparation to data analysis.
Quantitative Comparison of Proteomic Strategies
The performance of each proteomic strategy can be evaluated based on several key metrics, including protein sequence coverage and the ability to identify and localize PTMs.
| Feature | Bottom-Up Proteomics | Middle-Down Proteomics | Top-Down Proteomics |
| Protein Sequence Coverage | Partial (typically 30-70%)[1] | High (often >90% for target regions)[6] | Complete (approaching 100%)[1] |
| PTM Connectivity | Lost between distant PTMs[2] | Preserved within large peptides[5] | Fully preserved[1] |
| Throughput | High | Moderate | Low |
| Technical Complexity | Low to Moderate | Moderate to High | High |
| Primary Application | Large-scale protein identification and quantification | Characterization of combinatorial PTMs (e.g., histones) | Analysis of intact proteoforms and their modifications |
Enrichment Strategies for Modified Peptides
Due to the low stoichiometry of many PTMs, enrichment of modified peptides is often a critical step, particularly in bottom-up proteomics.
Phosphopeptide Enrichment
Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC) are two widely used techniques for the enrichment of phosphopeptides.
| Enrichment Method | Principle | Advantages | Disadvantages |
| IMAC (e.g., Fe³⁺, Zr⁴⁺) | Chelated metal ions bind to the negatively charged phosphate (B84403) groups.[7] | Effective for multi-phosphorylated peptides.[8] | Can suffer from non-specific binding to acidic residues; metal ion leaching can occur.[9] |
| MOAC (e.g., TiO₂, Al₂O₃) | Metal oxides bind to phosphate groups.[7] | High specificity for phosphopeptides, particularly in acidic conditions; stable material.[9] | May have a bias towards mono-phosphorylated peptides.[8] |
A study comparing IMAC (POROS-Fe³⁺) and MOAC (TiO₂) for phosphopeptide enrichment from a mouse liver extract reported that at a low pH (0.1 M TFA), both methods achieved high selectivity (58-60%). However, the binding capacity of the IMAC column was significantly reduced under these conditions.[9] Another comparison found that while both IMAC and TiO₂ enriched a similar number of phosphopeptides, IMAC uniquely identified a higher percentage of multi-phosphorylated, longer, and more basic phosphopeptides.[7]
Glycopeptide Enrichment
Hydrophilic Interaction Liquid Chromatography (HILIC) is a common method for enriching glycopeptides, which are often present in low abundance.[10] HILIC separates molecules based on their hydrophilicity, effectively separating the more hydrophilic glycopeptides from the generally more hydrophobic non-glycopeptides.[10]
Visualizing PTM Enrichment
The enrichment of modified peptides is a crucial step to enhance their detection by mass spectrometry.
Fragmentation Techniques for PTM Analysis
Tandem mass spectrometry (MS/MS) is used to fragment peptide ions to determine their amino acid sequence and localize PTMs. The choice of fragmentation technique is critical for successful PTM analysis.
| Fragmentation Method | Mechanism | Primary Fragment Ions | Best Suited For |
| Collision-Induced Dissociation (CID) | Collision with an inert gas.[11] | b- and y-ions | General peptide sequencing. |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type CID with higher energy.[11] | b- and y-ions | Phosphopeptides (can provide richer fragment spectra than CID).[12] |
| Electron Transfer Dissociation (ETD) | Electron transfer from a radical anion.[11] | c- and z-ions | Labile PTMs (e.g., phosphorylation, glycosylation) and highly charged peptides.[11] |
A comparative study on a large scale of tryptic peptides found that HCD provided more peptide identifications than CID and ETD for doubly charged peptides. For peptides with charge states higher than +2, ETD outperformed the other techniques in terms of Mascot score.[11] For phosphopeptide analysis, one study showed that HCD identified more phosphopeptides and phosphorylation sites than CID in a back-to-back comparison. However, due to the faster acquisition speed of CID, a CID-only analysis of a complex phosphoproteome yielded a larger dataset.[12]
Quantitative PTM Analysis
Quantifying changes in PTM occupancy is often crucial for understanding their biological significance. Several methods are available for quantitative proteomic analysis.
| Quantification Method | Labeling Strategy | Principle | Key Features |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic | Cells are grown in media containing "light" or "heavy" isotopically labeled amino acids.[13] | High accuracy and precision; well-suited for cell culture experiments.[13][14] |
| TMT (Tandem Mass Tags) | Isobaric Chemical | Peptides are labeled with isobaric tags that have the same total mass but produce different reporter ions upon fragmentation.[13] | Allows for multiplexing of up to 16 samples, increasing throughput.[15] |
| Label-Free Quantification | None | The abundance of a peptide is inferred from the signal intensity or spectral counts in the mass spectrometer. | Cost-effective and applicable to any sample type, but can have higher variability.[14] |
A comparative study of SILAC, TMT, and label-free quantification for analyzing changes in the phosphoproteome of a colorectal cancer cell line found that SILAC demonstrated the highest precision and best performance for the quantification of phosphorylation sites. Label-free quantification provided the greatest coverage, while TMT had the lowest coverage and the most missing values.[14]
Experimental Protocols
Detailed and reproducible protocols are essential for successful PTM analysis. Below are summarized protocols for key experimental procedures.
Protocol 1: In-Solution Protein Digestion
This protocol is a general procedure for the digestion of proteins into peptides for bottom-up proteomic analysis.
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample (e.g., 15 µg) in a buffer containing a denaturant such as 8 M urea (B33335) or a detergent.[16]
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM to reduce disulfide bonds.[17][18]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 10-15 mM to alkylate the reduced cysteine residues, preventing the reformation of disulfide bonds.[18][19]
-
Incubate in the dark at room temperature for 15-30 minutes.[18][19]
-
-
Digestion:
-
Quenching and Desalting:
Protocol 2: Phosphopeptide Enrichment with Titanium Dioxide (TiO₂)
This protocol describes the enrichment of phosphopeptides from a digested protein sample using TiO₂ beads.
-
Sample Preparation:
-
Reconstitute the dried peptide sample in a loading buffer, typically containing a high concentration of acetonitrile (B52724) (ACN) and an acid (e.g., 2 M lactic acid in 50% ACN).[21]
-
-
Bead Preparation:
-
Wash the TiO₂ beads with the loading buffer.[21]
-
-
Enrichment:
-
Incubate the peptide sample with the washed TiO₂ beads. A bead-to-peptide ratio of 4:1 (w/w) is often used.[21]
-
-
Washing:
-
Wash the beads sequentially with a series of buffers to remove non-specifically bound, non-phosphorylated peptides. This typically includes a wash with the loading buffer, followed by a wash with a high-ACN, low-pH buffer (e.g., 50% ACN, 0.1% TFA).[22]
-
-
Elution:
-
Elute the bound phosphopeptides using a basic solution, such as 1.5% ammonium (B1175870) hydroxide.[23]
-
-
Acidification and Desalting:
-
Acidify the eluted phosphopeptides and desalt them using a C18 SPE column prior to LC-MS/MS analysis.[22]
-
Protocol 3: Glycopeptide Enrichment with HILIC
This protocol outlines the enrichment of glycopeptides using HILIC solid-phase extraction.
-
Sample and Column Preparation:
-
Enrichment:
-
Load the sample onto the conditioned HILIC column.[24]
-
-
Washing:
-
Wash the column with the loading buffer to remove non-glycopeptides.[24]
-
-
Elution:
-
Elute the glycopeptides with a buffer containing a higher percentage of aqueous solvent (e.g., 0.1% TFA in water).[24]
-
-
Drying:
-
Dry the eluted glycopeptides using a vacuum concentrator before reconstitution for LC-MS/MS analysis.[25]
-
Protocol 4: Top-Down Analysis of Intact Proteins
This protocol provides general guidelines for the analysis of intact proteins on an Orbitrap mass spectrometer.
-
Sample Preparation:
-
Mass Spectrometry Parameters:
-
Directly infuse the sample into the mass spectrometer.
-
Use a low-resolution setting for the initial MS1 scan to improve signal for large proteins.[27]
-
Keep the ion injection time low (e.g., 50-100 ms) and the automatic gain control (AGC) target high (e.g., 3e6).[27]
-
Utilize multiple microscans to enhance signal without increasing trapping time for individual ions.[27]
-
-
Fragmentation:
-
For MS/MS, use fragmentation methods suitable for large ions, such as ETD or ultraviolet photodissociation (UVPD), to obtain sequence information and localize PTMs.[3]
-
-
Data Analysis:
-
Use specialized software for deconvolution of the multiply charged ion spectra to determine the intact protein mass and for matching the fragmentation data to protein sequences.[28]
-
Conclusion
The selection of a mass spectrometry-based strategy for the characterization of modified proteins depends on the specific research question, the nature of the protein of interest, and the available instrumentation. Bottom-up proteomics offers high throughput for large-scale studies, while top-down and middle-down approaches provide a more complete picture of the combinatorial complexity of PTMs on individual protein molecules. Careful consideration of sample preparation, enrichment strategies, and fragmentation techniques is essential for achieving high-quality data and advancing our understanding of the critical role of protein modifications in biology and disease.
References
- 1. Quantitative Proteomic Approaches to Studying Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification and quantification of histone PTMs using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Middle-Down Proteomic Strategy Accurately Characterizes Histone Proteins [thermofisher.com]
- 7. Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of IMAC and MOAC for phosphopeptide enrichment by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilicon.com [hilicon.com]
- 11. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 12. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 16. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. sciex.com [sciex.com]
- 18. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 19. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 20. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ohsu.edu [ohsu.edu]
- 22. researchgate.net [researchgate.net]
- 23. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 27. News in Proteomics Research: How to do intact or top-down analysis of intact proteins on an Orbitrap [proteomicsnews.blogspot.com]
- 28. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - Research - Institut Pasteur [research.pasteur.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
